Icariside F2

Catalog No.
S3220065
CAS No.
115009-57-9
M.F
C18H26O10
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icariside F2

CAS Number

115009-57-9

Product Name

Icariside F2

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol

Molecular Formula

C18H26O10

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1

InChI Key

NJMQSVWMCODQIP-FQXXIRCGSA-N

SMILES

Array

solubility

not available

Icariside F2 is a glycoside.
Icariside F2 has been reported in Camellia sinensis, Atractylodes japonica, and other organisms with data available.

Mechanisms of NF-κB Inhibition by Icariside II

Author: Smolecule Technical Support Team. Date: February 2026

Icariside II, a flavonoid derived from Epimedii Herba, exerts its NF-κB inhibitory effects through several interconnected molecular mechanisms, as validated in various disease models. The summarized core mechanisms and supporting evidence are listed in the table below.

Table 1: Core Mechanisms of NF-κB Pathway Inhibition by Icariside II

Mechanism of Action Observed Effect Experimental Model / Context Key Citations
Upregulation of TNIP2 Increases TNIP2 expression, leading to inhibition of NF-κB pathway activation. Chondrocyte inflammatory injury (Osteoarthritis) [1]
Inhibition of Pro-inflammatory Mediators Suppresses lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Macrophages; Anti-inflammatory and anti-diabetic studies [1] [2]
Modulation of upstream kinases (AKT, MAPK) Inhibits phosphorylation in the PI3K/AKT and MAPK/ERK pathways, which can influence NF-κB activity. Various human cancer cell lines (e.g., osteosarcoma, epidermoid carcinoma) [3]
Induction of Oxidative Stress Response Activates the KEAP1/NRF2/GPX4 signaling axis, reducing oxidative stress which is linked to NF-κB inflammation. Parkinson's disease cell model [1]

Experimental Protocols for Key Findings

To validate the NF-κB inhibitory effects, researchers typically employ a combination of molecular techniques. Below are detailed methodologies for key experiments cited in this guide.

Protocol: In Vitro Validation in LPS-Induced Inflammation Model

This protocol is adapted from studies investigating the anti-inflammatory effects of Icariside II [1] [2].

  • 1. Cell Culture and Treatment

    • Cell Line: Use murine macrophage cell lines (e.g., RAW 264.7).
    • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics at 37°C in a 5% CO₂ atmosphere.
    • Pre-treatment: Incubate cells with varying concentrations of Icariside II (e.g., 5-100 µM) for a specified time (e.g., 2 hours).
    • Inflammation Induction: Stimulate cells with LPS from E. coli (e.g., 100 ng/mL to 1 µg/mL) to activate the NF-κB pathway and induce an inflammatory response.
  • 2. Analysis of NF-κB Pathway Inhibition

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Western Blotting:
      • Separate proteins via SDS-PAGE and transfer to a nitrocellulose membrane.
      • Probe membranes with primary antibodies against key NF-κB pathway components, including:
        • Phospho-IκBα (Ser32/36) and Total IκBα: Degradation of IκBα is a hallmark of canonical NF-κB activation.
        • Nuclear Translocation of p65: Fractionate cellular cytoplasm and nucleus. Increased p65 in the nuclear fraction indicates pathway activation, which Icariside II should suppress.
        • TNIP2: To confirm Icariside II's effect on this upstream regulator [1].
      • Use fluorescent or HRP-conjugated secondary antibodies for detection.
  • 3. Downstream Gene Expression Analysis

    • RNA Isolation: Extract total RNA using a commercial kit (e.g., Tri Reagent).
    • Reverse Transcription and qPCR: Synthesize cDNA and perform quantitative PCR to measure mRNA levels of NF-κB target genes like TNF-α, IL-6, and IL-1β. A reduction in their expression confirms the functional inhibition of the pathway.
Protocol: Assessing Anti-Cancer Effects via Multiple Pathway Inhibition

This protocol is based on research into the anti-cancer properties of Icariside II [3].

  • 1. Cell Viability and Proliferation Assay

    • Treat various human cancer cell lines with a range of Icariside II concentrations.
    • Use the MTT assay to measure cell viability and calculate IC₅₀ values after 24-72 hours of exposure.
  • 2. Analysis of Apoptosis and Signaling Pathways

    • Western Blotting: Analyze cell lysates for changes in key proteins.
      • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2/Bax ratio.
      • NF-κB-related and other pathways: Phospho-STAT3, phospho-AKT, phospho-ERK, COX-2.
    • Flow Cytometry: Use Annexin V/PI staining to quantify the percentage of apoptotic cells.

Visualizing the NF-κB Pathway and Icariside II's Action

The following diagram illustrates the canonical NF-κB signaling pathway and the points where current research indicates Icariside II exerts its inhibitory effects.

G LPS Inflammatory Stimulus (e.g., LPS, IL-1β) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα (Inhibitor) IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB p65/p50 (Inactive, Cytosolic) IkB->NFkB_inactive Sequesters NFkB_active NF-κB p65/p50 (Active, Nuclear) IkB->NFkB_active Degradation Releases GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->GeneTranscription Drives TNIP2 TNIP2 TNIP2->IKK_complex Inhibits ICS2_TNIP2 Icariside II Upregulates ICS2_TNIP2->TNIP2 ICS2_other Icariside II Inhibits ICS2_other->GeneTranscription

This diagram synthesizes findings from multiple studies, showing that Icariside II upregulates TNIP2, which acts as a negative regulator of the NF-κB pathway, likely by interfering with the IKK complex [1]. It also directly suppresses the expression of NF-κB target genes [2].

Conclusion and Research Implications

Icariside II is a multifaceted natural compound that inhibits the NF-κB pathway through direct and indirect mechanisms, primarily via the upregulation of the negative regulator TNIP2. Its broad activity across inflammatory and oncological contexts highlights its significant therapeutic potential.

Future research should focus on:

  • Structural-Activity Relationship (SAR) studies to optimize the potency of Icariside II.
  • Comprehensive in vivo pharmacokinetic and toxicology profiles to assess its drug-likeness.
  • Further elucidation of its primary molecular target that initiates the upregulation of TNIP2.

References

Icariside F2 α-glucosidase inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Data

The table below summarizes the key data available for Icariside F2's bioactivities:

Bioactivity Reported Value Experimental Context / Notes
α-Glucosidase Inhibitory Activity 4.60 ± 1.74% to 11.97 ± 3.30% [1] [2] [3] Described as "modest" inhibition. The specific concentration at which this range was observed is not provided in the available sources.
NF-κB Inhibitory Activity IC₅₀ = 16.25 ± 2.19 µM [1] [2] [4] Indicates potent anti-inflammatory potential via NF-κB pathway inhibition.

Experimental Protocol for α-Glucosidase Inhibition

While the specific protocol used for this compound is not detailed in the search results, the in vitro α-glucosidase inhibitory assay is a standard method in natural product research [5] [6]. The following workflow and description outline the general procedure that can be adapted for testing this compound.

G Start Start Assay S1 Prepare Reaction Mixture Start->S1 S2 Pre-incubate with Test Compound (this compound) S1->S2 S3 Initiate Reaction (Add α-glucosidase enzyme) S2->S3 S4 Incubate at 37°C S3->S4 S5 Stop Reaction S4->S5 S6 Measure Absorbance (e.g., at 405 nm for pNP) S5->S6 S7 Calculate % Inhibition S6->S7

Diagram of the general workflow for conducting a typical *in vitro α-glucosidase inhibitory assay.*

A typical experimental workflow involves the following key steps [5] [6]:

  • Reaction Mixture: The assay is set up in a buffer (commonly phosphate buffer) at an optimal pH (often around 6.8). A substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to the mixture.
  • Pre-incubation: The test compound (this compound) is pre-mixed with the substrate solution.
  • Reaction Initiation: The enzymatic reaction is started by adding the α-glucosidase enzyme solution.
  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a fixed period to allow the enzymatic reaction to proceed.
  • Reaction Termination: The reaction is stopped using an alkaline solution (e.g., sodium carbonate).
  • Measurement: The amount of p-nitrophenol released from the substrate by the enzyme is measured spectrophotometrically (e.g., at 405 nm). A positive control (e.g., acarbose) and a negative control (without inhibitor) are included in parallel.
  • Calculation: The percentage of enzyme inhibition is calculated using a formula such as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100, where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance in the presence of the test compound.

Interpretation and Research Context

  • Level of Activity: The reported inhibitory activity for this compound is characterized as "modest" [1] [2]. This suggests its potency is considerably lower than that of known strong inhibitors like quercetin, which has been reported with an IC₅₀ of 5.41 µg/mL in other studies [6].
  • Comparative Activity: this compound was isolated alongside other compounds from Piper retrofractum leaves, and all isolated compounds in that study showed similarly modest activity [2] [3]. This indicates that while present, the effect may not be unique or highly potent for this compound within its natural source.

References

Icariside F2: Core Identifiers and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key quantitative data available for Icariside F2.

Property Detail
CAS Number 115009-57-9 [1]
Molecular Formula C₁₈H₂₆O₁₀ [1] [2]
Molecular Weight 402.39 g/mol [1]
Biological Activity Potent NF-κB inhibitor [1]
IC₅₀ for NF-κB 16.25 μM [1]
Source Plant Leaves of Eucommia ulmoides Oliver [1]

Pharmacological Activity and Mechanism

The primary documented biological activity of this compound is its potent inhibition of the NF-κB signaling pathway [1]. NF-κB is a protein complex that controls transcription of DNA and is a key mediator of inflammatory responses. Its dysregulation is implicated in many diseases. The following diagram illustrates the core mechanism of action based on the available data.

g Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway\nActivation NF-κB Pathway Activation Inflammatory Stimulus->NF-κB Pathway\nActivation Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression NF-κB Pathway\nActivation->Pro-inflammatory Gene\nExpression Inflammatory Response Inflammatory Response Pro-inflammatory Gene\nExpression->Inflammatory Response This compound This compound This compound->NF-κB Pathway\nActivation Inhibits

Contrast with Related Compounds: Icariside II

The search revealed extensive research on a similarly named compound, Icariside II, which is distinct from this compound. Highlighting these differences is crucial to avoid confusion and illustrates the broader research context of Icari-side compounds. Icariside II is primarily sourced from plants of the Epimedium genus (also known as Horny Goat Weed) [3] [4] [5].

The table below summarizes its key aspects for comparison.

Aspect Detail for Icariside II
Source Plant Epimedium species (e.g., E. sagittatum) [5] [6]
Production Method Enzymatic hydrolysis of the more abundant precursor Icariin [4] [6].

| Key Activities | Sensitizes Osteosarcoma to Doxorubicin chemotherapy via the lincROR/Wnt/β-catenin axis [3]. Ameliorates Pulmonary Fibrosis by modulating E-cadherin and oxidative stress [5]. | | Research Status | Multiple detailed mechanistic studies and in vivo models available [3] [5]. |

Insights for Researchers

  • Information Gap: The scarcity of data on this compound, compared to Icariside II, presents a significant opportunity for original research. Key areas like its pharmacokinetics, toxicity profile, and efficacy in disease models remain unexplored.
  • Strategic Sourcing: For related flavonol glycosides, enzymatic hydrolysis from more abundant plant precursors has proven to be a viable and efficient production strategy, as demonstrated for Icariside II [4] [6]. This approach could be investigated for this compound.
  • Expanded Screening: Given its documented anti-inflammatory activity, screening this compound against a broader range of molecular targets could uncover additional therapeutic potential.

References

Pharmacological Activities of Icariside II

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key areas of research for Icariside II (ICS II), a flavonoid derived from Herba Epimedii.

Disease Area Key Findings / Proposed Mechanism Relevant Models / Methods Citation
Non-Small Cell Lung Cancer (NSCLC) with COVID-19 Network pharmacology & molecular docking suggest ICS II may target F2, SELE, MMP1, MMP2, AGTR1, AGTR2; potentially regulates IL-17, TNF, and HIF-1 signaling pathways [1]. Network analysis, molecular docking, survival analysis of TCGA data [1]. [1]
Parkinson's Disease Suppresses ferroptosis (iron-dependent cell death) and oxidative stress by activating the Keap1/Nrf2/GPX4 signaling pathway; binds directly to Keap1 [2]. MPP+-induced SK-N-SH human neuroblastoma cell model; MTT, flow cytometry, Western blot, molecular docking [2]. [2]
Type 2 Diabetes Attenuates hyperglycemia and insulin resistance by targeting PPARα/γ and modulating the ROS/NF-κB/IRS1 pathway [3]. In vivo: db/db mice; In vitro: PA-treated HepG2 & MIN6 cells; CRISPR-Cas9 knockout validation [3]. [3]
Erectile Dysfunction Promotes the differentiation of Adipose-derived Stem Cells (ADSCs) into Schwann cells via the miR-34a/STAT3 pathway, aiding nerve repair after injury [4]. Rat ADSC culture, Bilateral Cavernous Nerve Injury (BCNI) rat model, CCK-8 assay, qRT-PCR, Western blot [4]. [4]
Osteoporosis Protects against bone marrow adipose tissue expansion in estrogen-deficient mice by downregulating S100A16, inhibiting adipogenesis [5]. Ovariectomy (OVX) mouse model, bone marrow mesenchymal stem cell (BMSC) models [5]. [5]
Drug Delivery & Oncology Co-delivered with Doxorubicin in self-assembled, carrier-free nanofibers to overcome poor solubility, showing synergistic anti-lung cancer effects [6]. Synthesis of nanofibers, characterization, in vitro A549 cell studies, in vivo A549 xenograft mouse model [6]. [6]

Detailed Experimental Protocols

To facilitate your research, here are the detailed methodologies from two key mechanistic studies.

1. Protocol for Investigating Anti-Parkinsonian Effects (In Vitro) [2]

  • Cell Line & Culture: Human neuroblastoma SK-N-SH cells, maintained in Eagle's Minimum Essential Medium (EMEM) with 10% FBS at 37°C and 5% CO₂.
  • Cell Model Induction: Cells were treated with 2 mM 1-methyl-4-phenylpyridinium ion (MPP+) for 24 hours to induce a Parkinson's disease model.
  • Drug Treatment: Co-treated with ICS II at concentrations of 12.5, 25, and 50 μM for 24 hours.
  • Key Assays:
    • Viability: MTT assay.
    • Apoptosis: Flow cytometry with Annexin V-FITC/PI staining.
    • Oxidative Stress: ELISA kits for SOD, GSH-Px, and MDA; BODIPY 581/591 C11 assay for lipid ROS.
    • Iron Content: Iron Assay Kit.
    • Molecular Docking: Autodock software (v4.2) used to simulate binding between ICS II and Keap1 protein (PDB ID: 1U6D).
    • Protein Expression: Western blot for apoptosis-, ferroptosis-, and Keap1/Nrf2/GPX4 pathway-associated proteins.

2. Protocol for Investigating Effects on Stem Cell Differentiation (In Vitro & In Vivo) [4]

  • Stem Cell Isolation & Culture: Adipose-derived stem cells (ADSCs) isolated from groin fat of male SD rats, cultured in DMEM/F12 with 10% FBS.
  • Drug Treatment: ADSCs were treated with ICS II at concentrations ranging from 10⁻⁹ to 10⁻⁵ mol/L.
  • Schwann Cell Differentiation: ADSCs were induced to differentiate using a multi-step protocol with β-mercaptoethanol, all-trans-retinoic acid, forskolin, bFGF, PDGF, and heregulin-β1.
  • Gene Manipulation: miR-34a mimic and inhibitor were transfected into cells using Lipofectamine 2000.
  • Key Assays:
    • Proliferation: Cell Counting Kit-8 (CCK-8).
    • Gene/Protein Expression: qRT-PCR and Western blot for SC markers (S100β, GFAP, P75) and STAT3.
    • Mechanism Validation: Dual-Luciferase Reporter Assay to confirm miR-34a and STAT3 interaction.
    • In Vivo Validation: Bilateral cavernous nerve injury (BCNI) rat model; erectile function assessed by measuring intracavernosal pressure/mean arterial pressure (ICP/MAP).

Signaling Pathways Visualized

The research highlights several key mechanisms of action for Icariside II. The diagram below illustrates the pathway involved in its anti-Parkinsonian effects.

G cluster_external External Stress (MPP+) cluster_ICSII Icariside II Intervention cluster_pathway Keap1/Nrf2/GPX4 Pathway MPP MPP OxStress Oxidative Stress & Ferroptosis MPP->OxStress Induces ICSII ICSII Binding Direct Binding ICSII->Binding Keap1 Keap1 Binding->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits GPX4 GPX4 Nrf2->GPX4 Activates GPX4->OxStress Suppresses CellProtection Cell Protection (Reduced Apoptosis) GPX4->CellProtection OxStress->CellProtection

Icariside II inhibits Keap1, activating the Nrf2/GPX4 pathway to suppress oxidative stress and ferroptosis.

Recommended Research Directions

Given that "Icariside F2" does not appear to be a recognized compound in the current literature, I suggest the following paths forward:

  • Verify the Nomenclature: It is essential to double-check the source of the term "this compound." It is highly possible that it refers to a specific lot number, a precursor, a structural analog, or was a result of a typographical error for "Icariside II."
  • Focus on Icariside II: The research on Icariside II is robust and rapidly advancing. The tables and protocols above provide a strong foundation for understanding its mechanism and research methodologies.
  • Explore Synthesis and Formulation: The recent development of carrier-free nanofibers for co-delivery with doxorubicin addresses the major challenge of poor solubility and could be a valuable research direction for its application [6].

References

Chemical Identity & Structural Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the fundamental chemical information for Icariside F2 [1] [2] [3].

Property Description
CAS Number 115009-57-9 [1] [2] [3]
Molecular Formula C₁₈H₂₆O₁₀ [1] [2] [3]
Molecular Weight 402.39 g/mol [1] [2] [3]
IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol [1]
Classification Aromatic glycoside [1]
Natural Sources Holmskioldia sanguinea, Pyrus communis (Pear), Eucommia ulmoides Oliver [1] [2]

Pharmacological Activities & Key Data

The primary known pharmacological activity of this compound is its potent anti-inflammatory effect through a specific mechanism [1] [2].

Activity Mechanism / Key Findings Experimental Model Quantitative Data (IC₅₀/EC₅₀)
Anti-inflammatory Inhibition of NF-κB activation, attenuating pro-inflammatory cytokines (TNF-α, IL-6) [1]. In vitro assays [1]. NF-κB Inhibition IC₅₀ = 16.25 μM [1] [2]
Cytotoxicity Minimal cytotoxicity at concentrations up to 10 μM, suggesting a favorable therapeutic index [1]. In vitro MTT assay [1]. Not specified beyond 10 μM safety threshold [1].

This NF-κB inhibition mechanism can be visualized as follows:

G ExternalStimulus External Inflammatory Stimulus NFkBPathway NF-κB Signaling Pathway Activation ExternalStimulus->NFkBPathway CytokineRelease Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) NFkBPathway->CytokineRelease InflammatoryResponse Inflammatory Response CytokineRelease->InflammatoryResponse IcarisideF2 This compound InhibitionPoint NF-κB Inhibition IcarisideF2->InhibitionPoint Binds/Inhibits InhibitionPoint->NFkBPathway Blocks

Diagram 1: Proposed mechanism of this compound inhibiting NF-κB pathway to exert anti-inflammatory effects.

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon existing findings, here are summaries of the core methodologies used in the studies.

NF-κB Inhibition Assay

While the exact protocol from the search results is not provided, activity was determined via standardized in vitro cell-based reporter assays [1]. The general workflow involves:

  • Cell Culture: Use of reporter cell lines (e.g., HEK-293 or macrophages) engineered with an NF-κB-responsive luciferase construct.
  • Treatment: Cells are pre-treated with varying concentrations of this compound, followed by stimulation with an NF-κB inducer (e.g., TNF-α or LPS).
  • Detection & Analysis: After incubation, luciferase activity is measured, which correlates with NF-κB activation. The IC₅₀ value is calculated from the dose-response curve [1].
Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound was evaluated using the standard MTT assay [1].

  • Cell Seeding: Cells are plated in 96-well plates and allowed to adhere.
  • Compound Treatment: Cells are treated with a range of this compound concentrations.
  • MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated, allowing viable cells to convert MTT into purple formazan crystals.
  • Solubilization & Measurement: The crystals are dissolved with a solvent like DMSO, and the absorbance is measured at a specific wavelength (often 490 nm or 570 nm). Cell viability is expressed as a percentage relative to the untreated control group [1].

Research Gaps and Future Directions

Current research on this compound is limited and highlights several areas for future investigation [1]:

  • Limited SAR Data: No structure-activity relationship studies have been conducted to identify which parts of the molecule are critical for its activity.
  • Pharmacokinetic Unknowns: Its absorption, distribution, metabolism, and excretion properties remain uncharacterized.
  • Lack of In Vivo Validation: The anti-inflammatory potential and safety of this compound have not been confirmed in animal models.

Summary

This compound is a natural glycoside with a clearly defined chemical structure and a promising in vitro profile as a potent and relatively non-cytotoxic NF-κB inhibitor. However, its pharmacological characterization remains in early stages.

References

Icariside F2 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Icariside F2

Physical and Chemical Properties

This compound (CAS 115009-57-9) is a natural phenol with a molecular formula of C18H26O10 and a molecular weight of 402.39 g/mol [1] [2] [3]. Its physical form is described as an oil [1].

Solubility Profile

This compound is readily soluble in various organic solvents but has poor water solubility, a common challenge for many natural active compounds [4] [3].

Table 1: Solubility of this compound in Different Solvents [1] [3]

Solvent Category Examples
Suitable Solvents DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Aqueous Solubility Poor (specific quantitative data not available)
Biological Activity

This compound exhibits promising biological activities, primarily as an inhibitor of NF-κB, a key protein complex in inflammation and cancer signaling.

  • NF-κB Inhibition: It displays potent inhibitory effects, with a half-maximal inhibitory concentration (IC50) of 16.25 ± 2.19 µM [1] [3].
  • Other Activities: It also shows modest α-glucosidase inhibitory (4.60±1.74% to 11.97±3.30%) and antioxidant activities [1] [3].
Storage and Handling

Proper storage is critical for maintaining the stability of this compound.

Table 2: Storage Conditions and Stability [1] [2] [3]

Form Recommended Temperature Container Stability
Powder -20°C (desiccated) Tightly sealed vial Up to 24 months
Solution (e.g., in DMSO) -20°C Tightly sealed vial Up to 2 weeks (recommended for stock solutions)

Safety and Handling Notes:

  • Hazards: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410) [2].
  • Precautions: Use personal protective equipment (PPE) including gloves and safety goggles. Avoid dust formation and inhalation. Handle only in a well-ventilated area [2].

Experimental Protocols

Protocol 1: Preparing Stock Solutions from Powder

This protocol outlines the procedure for reconstituting this compound powder to create a stable stock solution.

G Start Start: Remove this compound from -20°C storage A Equilibrate vial to room temperature (≥1 hour) Start->A B Gently tap vial to settle compound to bottom A->B C Weigh required amount of powder B->C D Transfer to volumetric flask C->D E Add solvent (e.g., DMSO) and mix thoroughly D->E F Aliquot into small vials for single use E->F G Label and store at -20°C F->G

Procedure:

  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature for at least one hour before opening. This prevents condensation of moisture inside the vial [1] [3].
  • Settling Compound: Gently shake the vial to ensure the compound is settled at the bottom. For liquid products, a brief centrifugation (e.g., 200-500 RPM) is recommended to gather the liquid [1] [3].
  • Weighing: Accurately weigh the required amount of this compound powder.
  • Dissolution: Transfer the powder to an appropriate volumetric flask. Add a suitable solvent (e.g., DMSO) to the desired volume and mix thoroughly until completely dissolved. For better solubility, you can warm the tube to 37°C and use a brief sonication in an ultrasonic bath [3].
  • Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use vials. Label the vials with the date, concentration, and your initials. Store the aliquots at -20°C [1] [3].
Protocol 2: Solubility and Bioactivity Assessment

This workflow describes the key steps for evaluating the solubility and NF-κB inhibitory activity of this compound, which is crucial for its development as a therapeutic agent.

G Start Prepare Stock Solution (Protocol 1) A Dilute in assay buffer or cell culture medium Start->A B Observe for precipitate formation A->B B->Start Precipitate formed C Proceed with bioassay if solution is clear B->C No precipitate D NF-κB Luciferase Assay (HepG2 cells) C->D E Measure IC50 value D->E

Procedure:

  • Solution Preparation: Prepare a working solution by diluting the stock solution (from Protocol 1) in an aqueous buffer or cell culture medium to the desired testing concentration [4].
  • Solubility Check: Visually inspect the working solution for any cloudiness or precipitate formation. The presence of precipitate indicates that the concentration exceeds the compound's solubility in that medium, and further dilution or a different solvent system may be required.
  • NF-κB Inhibition Assay: The anti-inflammatory activity of this compound can be evaluated using an NF-κB luciferase reporter assay in HepG2 cells, as described in the literature [1].
    • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and antibiotics (e.g., penicillin/streptomycin) at 37°C in a 5% CO2 incubator [4].
    • Treatment: Treat the cells with varying concentrations of this compound.
    • Stimulation and Measurement: Stimulate the NF-κB pathway as required by your experimental design. Finally, measure the luciferase activity, which corresponds to NF-κB transcriptional activity.
    • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of NF-κB activity) using non-linear regression analysis of the dose-response data. The expected IC50 value is approximately 16 µM [1].

Important Notes for Researchers

  • Solubility Limitation: The poor aqueous solubility of this compound is a major limitation for its bioavailability and therapeutic application [4].
  • Formulation Strategies: To overcome solubility challenges, consider advanced drug delivery strategies such as:
    • Nanotechnology: Developing carrier-free nanofibers or nanoparticles through co-assembly with other drugs (e.g., Doxorubicin) [4].
    • Micelles: Encapsulation in amphiphilic copolymer-based micelles (e.g., using TPGS) to enhance solubility and stability [4].
  • In-Vitro vs. In-Vivo Correlation: Activity demonstrated in cell-based assays (in-vitro) may not directly translate to in-vivo efficacy due to factors like solubility, metabolism, and pharmacokinetics.

Conclusion

This compound is a biologically active natural compound with specific handling and solubility requirements. Adherence to the storage and solution preparation protocols is essential for experimental reproducibility. Future work should focus on quantitatively characterizing its solubility profile and developing robust formulations to enable further pharmacological studies.

References

Comprehensive Research Protocol for Icariside II: Molecular Mechanisms, Signaling Pathways, and Experimental Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Icariside II and Its Research Significance

Icariside II (also known as Baohuoside I) is a naturally occurring flavonol glycoside that has emerged as a promising anticancer lead compound with multi-target mechanisms of action. As one of the major active components of Traditional Chinese Medicine Herba Epimedii (Yin Yanghuo), Icariside II possesses diverse pharmacological properties including anti-inflammatory, anti-osteoporosis, anti-oxidant, anti-aging, and significant anticancer activities [1]. Unlike synthetic drugs that typically target single pathways, Icariside II exhibits the ability to simultaneously modulate multiple signaling pathways frequently dysregulated in cancers, making it a valuable candidate for overcoming the limitations of current targeted therapies that often face secondary drug resistance [1].

The structural characteristics of Icariside II (chemical formula: C27H30O10, molecular weight: 514.57 g/mol) contribute to its diverse bioactivities. It represents the main pharmacological metabolite of Icariin in vivo and can be obtained from Icariin under enzymatic hydrolysis conditions [2]. Recent evidence indicates that Icariside II provides a novel therapeutic opportunity for cancer treatment by inducing apoptosis, activating ferroptosis, arresting cell cycle progression, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis [1] [2]. This application note provides comprehensive experimental protocols and technical considerations for optimizing research on Icariside II, with particular emphasis on its molecular targets, mechanism of action, and analytical methods.

Molecular Targets and Mechanisms of Action

Comprehensive Molecular Targets Across Cancer Types

Icariside II has demonstrated broad-spectrum activity against various human cancer cell lines by targeting multiple signaling pathways that are frequently deregulated in malignancies. The compound's ability to simultaneously modulate STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin pathways represents a significant advantage over single-target agents, potentially reducing the likelihood of resistance development [1]. This multi-target approach is particularly valuable in cancer therapy, where pathway redundancy and compensation often limit the efficacy of monotargeted treatments.

Table 1: Molecular Targets of Icariside II in Various Cancer Cell Lines

Cancer Type Cell Lines Concentration Range Key Molecular Targets References
Lung Cancer A549 6.25-25 µM Bax/bcl-2↑, ΔΨm↓, Cleaved Caspase 3/9↑, Cleaved PARP↑, ROS↑, p-p38↑, p-JNK↑ [1]
Osteosarcoma HOS, MG-63, Saos-2 0.1-30 µM HIF-1α↓, VEGF↓, uPAR↓, MMP2↓, p-EGFR↓, p-PI3K↓, p-AKT↓, p-mTOR↓, p-MEK↓, p-ERK↓ [1]
Prostate Cancer PC-3 10-40 µM COX-2↓, PGE2↓, VEGF↓, iNOS↓, Cleaved Caspase-3↑, Cleaved PARP↑ [1]
Multiple Myeloma U266 25-100 µM p-STAT3↓, p-JAK2↓, p-Src↓, PTEN↑, SHP-1↑, Bcl-2↓, Bcl-xL↓, Cyclin D1↓, COX-2↓ [1]
Melanoma A375, B16, SK-MEL 5-100 µM p-STAT3↓, p-ERK↓, Survivin↓, CDK2↓, Cyclin B1↓, ROS↑, p-p53↑, p21↑, Cleaved Caspase-3↑ [1]
Breast Cancer MCF-7 25-75 µM Cleaved Caspase-9,8,7,3↑, Cleaved PARP↑, Bax↑, Bcl-xL↑, Fas↑, FasL↓, Cytochrome C↑ [1]
Acute Myeloid Leukemia U937, HL-60 25-100 µM p-STAT3↓, p-JAK2↓, p-Src↓, Bcl-2↓, bcl-xL↓, Survivin↓, COX-2↓, Cleaved Caspase-3↑ [1]
Key Signaling Pathways Modulated by Icariside II

The antiproliferative efficacy of Icariside II stems from its ability to concurrently engage multiple cell death and survival pathways. Research indicates that Icariside II induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased cleavage of caspase-3/8/9/7/PARP and modulation of Bcl-2 family proteins [2]. Beyond apoptosis, recent studies have revealed that Icariside II can also suppress ferroptosis through the Keap1/Nrf2/GPX4 signaling axis, demonstrating its versatility in targeting alternative cell death mechanisms [3]. This pathway is particularly relevant for neurodegenerative diseases and certain cancer types where ferroptosis plays a pathogenic role.

The STAT3 signaling pathway represents one of the most consistently targeted mechanisms by Icariside II across multiple cancer types. Icariside II effectively inhibits phosphorylation of STAT3 at tyrosine 705 residue, thereby preventing its dimerization, nuclear translocation, and DNA binding activity [1]. This inhibition subsequently downregulates expression of various STAT3 target genes involved in cell proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis (VEGF). Additionally, Icariside II modulates the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and metabolism, further contributing to its antiproliferative effects [1] [2].

Experimental Protocols for Icariside II Research

Apoptosis Induction Analysis Protocol

Purpose: To evaluate the pro-apoptotic effects of Icariside II through assessment of mitochondrial membrane potential, caspase activation, and apoptosis-related protein expression.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., PC-3, MCF-7, A549)
  • Icariside II (purity ≥98% by HPLC)
  • DMEM or RPMI-1640 medium with 10% FBS
  • Annexin V-FITC/PI apoptosis detection kit
  • JC-1 mitochondrial membrane potential assay kit
  • Caspase-3, -8, and -9 activity assay kits
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Antibodies for Bax, Bcl-2, cleaved caspase-3, cleaved PARP, cytochrome c

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate medium at 37°C in 5% CO₂. Seed cells in 6-well plates (3×10⁵ cells/well) and allow to adhere overnight. Treat with Icariside II at concentrations ranging from 10-100 µM (dose-dependent study) for 24-48 hours.
  • Annexin V/PI Staining: Harvest cells by trypsinization, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Incubate for 15 minutes in dark and analyze by flow cytometry within 1 hour.
  • Mitochondrial Membrane Potential (ΔΨm): Incubate treated cells with 2 µM JC-1 dye for 20 minutes at 37°C. Wash twice with PBS and analyze fluorescence by flow cytometry (excitation/emission: 485/535 nm for monomeric form and 485/590 nm for J-aggregates).
  • Caspase Activity Assay: Lyse treated cells in cold lysis buffer on ice for 10 minutes. Centrifuge at 10,000×g for 10 minutes at 4°C. Incubate supernatant with caspase-specific substrates (DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) at 37°C for 2 hours. Measure absorbance at 405 nm.
  • Western Blot Analysis: Extract total protein from treated cells, separate by SDS-PAGE (30 µg protein per lane), and transfer to PVDF membranes. Block with 5% non-fat milk for 1 hour, then incubate with primary antibodies (1:1000 dilution) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate.

Technical Notes:

  • Include positive controls (e.g., staurosporine for apoptosis) for assay validation
  • Perform dose-response studies (recommended range: 10-100 µM) and time-course experiments (6-48 hours)
  • Use at least three different cancer cell lines to confirm broad activity
  • Combine with pathway-specific inhibitors to validate mechanism
Signaling Pathway Analysis Protocol

Purpose: To investigate the effect of Icariside II on key signaling pathways (STAT3, PI3K/AKT, MAPK/ERK) involved in cancer progression.

Materials and Reagents:

  • Phospho-specific antibodies for p-STAT3 (Tyr705), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204)
  • Total antibodies for STAT3, AKT, ERK1/2
  • JAK2, Src, and PI3K inhibitors (for combination studies)
  • Nuclear extraction kit
  • Electrophoretic mobility shift assay (EMSA) kit for STAT3 DNA-binding

Procedure:

  • Phosphoprotein Analysis: Serum-starve cells for 4 hours before treatment with Icariside II (25-100 µM) for 1-24 hours. Prepare whole cell lysates and perform Western blotting as described in section 3.1.
  • Nuclear Translocation Assay: Extract nuclear and cytoplasmic fractions using commercial kits according to manufacturer's instructions. Verify purity of fractions using lamin B1 (nuclear marker) and α-tubulin (cytoplasmic marker). Analyze STAT3 localization by Western blot.
  • STAT3 DNA-Binding Activity: Prepare nuclear extracts from treated cells. Incubate 5 µg nuclear extract with biotin-labeled STAT3 consensus oligonucleotide for 30 minutes at room temperature. Separate protein-DNA complexes on 6% non-denaturing polyacrylamide gel, transfer to nylon membrane, and detect with streptavidin-HRP conjugate.
  • Gene Expression Analysis: Extract total RNA using TRIzol reagent. Reverse transcribe 1 µg RNA to cDNA using high-capacity cDNA reverse transcription kit. Perform quantitative PCR with SYBR Green master mix and gene-specific primers for STAT3 target genes (Bcl-2, Bcl-xL, Cyclin D1, Survivin).

Technical Notes:

  • Include pathway-specific positive controls (e.g., IL-6 for STAT3 activation, EGF for ERK activation)
  • Optimize treatment time for phosphorylation events (typically 15 minutes to 4 hours)
  • Use combination treatments with pathway inhibitors to confirm specificity
  • Perform immunoprecipitation for protein-protein interactions when applicable
Ferroptosis Analysis Protocol

Purpose: To evaluate the impact of Icariside II on ferroptosis pathways, particularly relevant for neurodegenerative diseases and certain cancer models.

Materials and Reagents:

  • MPP+ (1-methyl-4-phenylpyridinium ion) for Parkinson's disease models
  • Iron Assay Kit
  • BODIPY 581/591 C11 dye for lipid ROS detection
  • Antibodies for Keap1, Nrf2, HO-1, GPX4
  • SOD, GSH-Px, and MDA detection kits
  • Nrf2 inhibitor ML385 (for mechanism validation)

Procedure:

  • Cell Viability Assay: Seed SK-N-SH cells (or other relevant cell lines) in 96-well plates at 5×10³ cells/well. Treat with Icariside II (12.5-50 µM) with or without MPP+ (2 mM) for 24 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
  • Lipid ROS Detection: Incubate treated cells with 2 µM BODIPY 581/591 C11 for 30 minutes at 37°C in dark. Wash twice with PBS and analyze fluorescence by flow cytometry (excitation/emission: 581/591 nm for oxidized form) or fluorescence microscopy.
  • Intracellular Iron Measurement: Lyse treated cells in iron assay buffer. Centrifuge at 10,000×g for 10 minutes. Mix supernatant with iron assay reagent and incubate for 60 minutes at 37°C. Measure absorbance at 520 nm and calculate iron concentration using standard curve.
  • Oxidative Stress Markers: Measure SOD activity using WST-1 method, GSH-Px activity by NADPH oxidation rate, and MDA content by thiobarbituric acid reactive substances assay according to kit manufacturers' protocols.
  • Molecular Docking: Perform in silico analysis of Icariside II binding to Keap1 using Autodock software. Retrieve Keap1 structure (PDB ID: 1U6D) from Protein Data Bank, remove water molecules and existing ligands, and perform docking with Icariside II structure.

Technical Notes:

  • Use ferroptosis inducers (e.g., erastin, RSL3) and inhibitors (e.g., ferrostatin-1) as controls
  • Consider cell type-specific responses to ferroptosis inducers
  • Combine with Nrf2 inhibitors to validate pathway involvement
  • Assess morphological changes characteristic of ferroptosis

Technical Considerations and Optimization Strategies

Compound Handling and Solubility Optimization

Icariside II presents solubility challenges that require careful consideration in experimental design. The compound exhibits poor aqueous solubility, which can limit its bioavailability and consistent performance in assays [2]. To address this limitation, researchers should employ strategic solubilization approaches:

  • Prepare stock solutions in DMSO at concentrations of 50-100 mM, ensuring final DMSO concentration does not exceed 0.1% in cell culture experiments
  • Consider using β-cyclodextrin inclusion complexes or liposomal formulations to enhance aqueous solubility
  • For in vivo studies, develop nanoformulations or use solubilizing agents such as PEG 400 in appropriate ratios
  • Validate compound stability in solution by HPLC analysis at regular intervals, especially for long-term treatments
Analytical Method Selection and Validation

Advanced analytical techniques are essential for qualitative and quantitative analysis of Icariside II and its metabolites. The following approaches are recommended based on current literature:

  • HPLC-ESI-QTOF-MS/MS for comprehensive metabolite profiling and identification of Icariside II and its derivatives [4] [5]
  • UPLC-HRESIMS-MS/MS for detailed phytochemical characterization and monitoring of biotransformation products [6]
  • Molecular networking using platforms such as GNPS (Global Natural Products Social Molecular Networking) to visualize structural relationships between Icariside II and related compounds [6]
  • High-resolution mass analyzers including Orbitrap, QTOF, and FT-ICR instruments for superior resolution and accuracy in compound identification [7]
Extraction and Isolation Methodology

While Icariside II is commercially available, researchers interested in natural product isolation may optimize extraction from source materials:

  • Plant Material Processing: Dry and powder Herba Epimedii or Cortex periplocae, followed by sieving through 60-mesh sieve for consistent particle size [4] [5]
  • Extraction Conditions: Employ ethanol-water mixtures (70-85% ethanol) at 55-60°C for 4-6 hours with continuous stirring [5]
  • Advanced Extraction Techniques: Consider response surface methodology (RSM) with Box-Behnken design to optimize extraction parameters including solvent concentration, solid-liquid ratio, temperature, and time [4] [5]
  • Purification: Utilize column chromatography with silica gel, Sephadex LH-20, or preparative HPLC for final purification steps

Visualization of Signaling Pathways and Experimental Workflows

Icariside II Signaling Pathways in Cancer

G cluster_pathways Signaling Pathways Modulated by Icariside II ICSII Icariside II STAT3 STAT3 Pathway ICSII->STAT3 PI3K PI3K/AKT Pathway ICSII->PI3K MAPK MAPK/ERK Pathway ICSII->MAPK Apoptosis Apoptosis Regulation ICSII->Apoptosis Ferroptosis Ferroptosis Pathway ICSII->Ferroptosis STAT3_targets p-STAT3↓ JAK2↓ Src↓ Cyclin D1↓ Bcl-2↓ STAT3->STAT3_targets PI3K_targets p-PI3K↓ p-AKT↓ p-mTOR↓ PTEN↑ PI3K->PI3K_targets MAPK_targets p-ERK↓ p-p38↑ p-JNK↑ MAPK->MAPK_targets Apoptosis_targets Caspase 3/9↑ PARP cleavage↑ Bax/Bcl-2 ratio↑ Cytochrome C↑ Apoptosis->Apoptosis_targets Ferroptosis_targets Keap1↓ Nrf2↑ GPX4↑ Lipid ROS↓ Ferroptosis->Ferroptosis_targets Biological_effects Anticancer Effects: • Apoptosis Induction • Cell Cycle Arrest • Inhibited Metastasis • Anti-angiogenesis • Oxidative Stress Modulation STAT3_targets->Biological_effects PI3K_targets->Biological_effects MAPK_targets->Biological_effects Apoptosis_targets->Biological_effects Ferroptosis_targets->Biological_effects

Diagram 1: Icariside II modulates multiple signaling pathways in cancer cells, leading to diverse anticancer effects. Key pathways inhibited are shown in red, while activated pathways are shown in green.

Experimental Workflow for Icariside II Research

G cluster_preparation Compound Preparation cluster_cell_based Cell-Based Assays cluster_advanced Advanced Mechanistic Studies Start Study Design & Objective Definition Solubilization Stock Solution Preparation (DMSO, 50-100 mM) Start->Solubilization Dilution Working Solution Preparation (Culture Medium) Solubilization->Dilution Stability Stability Assessment (HPLC verification) Dilution->Stability Viability Cell Viability Assays (MTT/MTS, 24-72h) Stability->Viability Apoptosis_assay Apoptosis Analysis (Annexin V/PI, JC-1) Viability->Apoptosis_assay Signaling Signaling Pathway Analysis (Western Blot, EMSA) Apoptosis_assay->Signaling Gene_expr Gene Expression (qPCR, RNA-seq) Signaling->Gene_expr Ferroptosis_assay Ferroptosis Analysis (Lipid ROS, Iron levels) Gene_expr->Ferroptosis_assay Metabolomics Metabolomic Profiling (LC-MS, GC-MS) Ferroptosis_assay->Metabolomics Docking Molecular Docking (Target binding studies) Metabolomics->Docking Data_analysis Data Analysis & Interpretation Docking->Data_analysis Validation Mechanistic Validation (Pathway inhibitors, CRISPR) Data_analysis->Validation Reporting Results Reporting & Conclusion Validation->Reporting

Conclusion and Future Perspectives

Icariside II represents a promising multi-target agent with demonstrated efficacy across various cancer types and potential applications in neurodegenerative diseases. The compound's ability to simultaneously modulate diverse signaling pathways, including STAT3, PI3K/AKT, MAPK/ERK, and ferroptosis-related pathways, positions it as a valuable candidate for further drug development [1] [2] [3]. The experimental protocols outlined in this application note provide comprehensive methodologies for investigating Icariside II's mechanisms of action, with particular emphasis on its pro-apoptotic, anti-proliferative, and ferroptosis-modulating activities.

Future research directions should focus on addressing current limitations, including the compound's poor aqueous solubility through advanced formulation strategies, and conducting detailed ADME studies to better understand its pharmacokinetic profile [2] [7]. Additionally, exploration of synergistic combinations with conventional chemotherapeutic agents or other targeted therapies could enhance therapeutic efficacy while potentially reducing side effects. The translational potential of Icariside II warrants further investigation through well-designed preclinical studies and eventual clinical trials to fully validate its therapeutic utility in human diseases.

References

Icariside F2 NF-κB inhibition assay method

Author: Smolecule Technical Support Team. Date: February 2026

Icariside F2 Activity Data

The table below summarizes the core quantitative data available for this compound:

Parameter Value Description / Assay Details
IC₅₀ 16.25 μM Concentration for 50% inhibition of NF-κB activity [1].
Compound Type Aromatic glycoside Isolated from the leaves of Eucommia ulmoides Oliver [1].
Reported Activity Anti-inflammatory Identified as a potent NF-κB inhibitor [1].

NF-κB Inhibition Assay Protocol

While a protocol for this compound is not specified, the following general method for a cell-based NF-κB luciferase reporter assay is adapted from a study screening inhibitors in muscle cells and can be applied as a starting point [2].

Application Note: Screening for NF-κB Inhibitors

This protocol is designed for high-throughput screening of compounds like this compound to assess their ability to inhibit the TNF-α-induced canonical NF-κB pathway.

1. Key Reagents and Cell Line

  • Cell Line: C2C12 myoblast cell line stably transfected with an NF-κB luciferase reporter gene (multiple response elements upstream of a luciferase gene). This can be adapted to other relevant cell types like HEK-293 [3] [2].
  • Inducing Agent: Recombinant TNF-α (e.g., 0.25 ng/mL to 10 ng/mL) [3] [2].
  • Test Compound: this compound. Prepare a stock solution in DMSO and then serial dilutions in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.62%) across all groups [3].
  • Controls:
    • Negative Control: Cells with culture medium only (baseline).
    • Induction Control: Cells treated with TNF-α but no inhibitor (100% induction).
    • Inhibition Control: Cells treated with TNF-α and a known NF-κB inhibitor (e.g., Prednisolone).

2. Experimental Workflow The following diagram outlines the key steps of the assay procedure:

workflow start Seed NF-κB Reporter Cells (e.g., in 96-well plate) step1 Pre-incubate with Test Compound (e.g., this compound, 24 hours) start->step1 step2 Stimulate with TNF-α (e.g., 24 hours) step1->step2 step3 Lyse Cells and Measure Luciferase Activity step2->step3 end Analyze Data Calculate % Inhibition & IC₅₀ step3->end

3. Detailed Methodology

  • Cell Seeding: Plate C2C12-NF-κB-luciferase myoblasts in a 96-well plate at a density of ~6,000 cells per well in complete growth medium. Allow cells to adhere overnight [3] [2].
  • Compound Pre-treatment: Replace the medium with fresh medium containing this compound at a range of concentrations (e.g., 11 half-log dilutions from 0.0001 μM to 10 μM). Include controls. Pre-incubate for 24 hours [2].
  • NF-κB Induction: Directly add TNF-α to the wells at a final concentration of 10 ng/mL. Incubate for 24 hours [2].
  • Luciferase Measurement:
    • Aspirate the medium and lyse cells with Reporter Lysis Buffer.
    • Transfer a portion of the cell lysate (e.g., 25 µL) to a white plate.
    • Inject luciferase assay substrate and measure luminescence immediately with a luminometer [2].

4. Data Analysis

  • Normalize raw luciferase values as a percentage of the TNF-α treated control group (100% induction).

  • Calculate percentage inhibition for each concentration of this compound using the formula:

    % Inhibition = [1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_TNF-α - Luminescence_Background)] × 100

  • Generate a dose-response curve and calculate the IC₅₀ value (concentration that gives 50% inhibition) using non-linear regression analysis in software like GraphPad Prism [2].

Important Considerations for Researchers

  • Toxicity Confirmation: Always run a parallel cell viability assay (e.g., MTT assay) under identical conditions to ensure that the reduction in luciferase signal is due to specific pathway inhibition and not general cytotoxicity [2].
  • Mechanistic Validation: A luciferase reporter assay indicates functional inhibition but does not reveal the specific molecular target. Follow-up experiments (e.g., Western blotting for IκBα degradation, immunostaining for NF-κB nuclear translocation) are necessary to confirm the mechanism of action [2].
  • Limited Specifics: The information on this compound is currently sparse. The assay protocol above is a generalized framework based on standard practices for similar compounds [2].

References

Detailed Protocol for α-Glucosidase Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

You can use the following protocol to evaluate the α-glucosidase inhibitory potential of Icariside F2. This method is adapted from standardized procedures [1] [2].

1. Principle of the Assay The assay measures the inhibitory activity of a compound by quantifying its ability to prevent the enzyme α-glucosidase from hydrolyzing a synthetic substrate, p-Nitrophenyl-α-D-glucopyranoside (PNPG). The hydrolysis reaction releases p-nitrophenol, which is yellow and can be measured spectrophotometrically at 405 nm. The intensity of the yellow color is proportional to the enzyme activity. An inhibitor will reduce the amount of p-nitrophenol released.

2. Reagents and Equipment

  • Enzyme Solution: α-Glucosidase (from yeast or rat intestine). Dissolve in 0.1 M phosphate buffer (pH 6.8) to a working concentration of 0.5-1.0 U/mL [1] [2].
  • Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (PNPG). Dissolve in the same phosphate buffer to a concentration of 0.5-1.0 mM [1] [2].
  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.
  • Termination Solution: 0.1 M - 0.2 M Sodium Carbonate (Na₂CO₃) [1] [2].
  • Test Compound: this compound. Prepare a stock solution in DMSO and dilute with phosphate buffer to the desired concentrations for testing. The final DMSO concentration in the reaction should not exceed 2% (v/v), which has been shown not to affect enzyme activity [2].
  • Positive Control: Acarbose, prepared in phosphate buffer.
  • Equipment: Microplate reader capable of measuring absorbance at 405 nm, water bath or incubator maintained at 37°C, micropipettes, and 96-well plates.

3. Experimental Procedure The workflow for the assay is summarized in the following diagram:

G start Prepare reagents and compound solutions step1 Add 50 µL phosphate buffer and 10-15 µL enzyme (0.5-1 U/mL) to wells start->step1 step2 Add 20 µL of this compound (varying concentrations) step1->step2 step3 Pre-incubate for 5-10 min at 37°C step2->step3 step4 Add 20 µL of PNPG substrate (0.5-1 mM) step3->step4 step5 Incubate for 30 min at 37°C step4->step5 step6 Stop reaction with 50-100 µL Na₂CO₃ (0.1-0.2 M) step5->step6 step7 Measure absorbance at 405 nm step6->step7 step8 Calculate % inhibition and IC₅₀ value step7->step8

4. Data Analysis

  • Calculate Inhibition Percentage: For each concentration of this compound, calculate the percentage inhibition using the formula [2]: % Inhibition = [ (Ac - As) / Ac ] × 100 Where:
    • Ac is the absorbance of the control (all reagents except the test compound).
    • As is the absorbance of the tested sample.
  • Determine IC₅₀ Value: The IC₅₀ value (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. It can be determined by plotting the % inhibition against the log of the compound concentration and fitting the data with a non-linear regression curve.

Expected Data Presentation and Analysis

Once you have conducted the assay with this compound, you can summarize your findings in a table like the one below. For reference, this table includes sample data from a study on a different plant (Bauhinia pulla) to illustrate how results are typically presented [3].

Table 1: Example α-Glucosidase Inhibitory Activity of Plant Extracts and a Standard

Sample Type Part Used Extract IC₅₀ (µg/mL)
Plant Extract Leaves Ethanol (ETLBP) 138.95 [3]
Plant Extract Leaves Ethyl Acetate (EALBP) 529.60 [3]
Plant Extract Leaves Water (WLBP) 641.66 [3]
Positive Control - Acarbose 193.37 [3]

Contextual Research on Related Compounds

While data on this compound is lacking, research on similar compounds can provide valuable insights.

  • Icariside II: A related flavonol glycoside, Icariside II, has been extensively studied for various pharmacological activities, including anticancer effects through the modulation of multiple signaling pathways like STAT3, PI3K/Akt, and MAPK/ERK [4]. A recent 2025 study also confirmed that Icariside II directly binds to and inhibits the mTOR target [5]. This suggests that compounds in this class are biologically active and capable of targeted inhibition.
  • Flavonoids as α-Glucosidase Inhibitors: Studies on other plants, such as Bauhinia pulla, have successfully isolated flavonoids (e.g., quercetin, luteolin) and chalcones that showed significant α-glucosidase inhibitory activity. This indicates that this class of natural products is a promising source for such inhibitors [3].

Recommendations for Further Research

Given the absence of specific data on this compound, you may need to:

  • Utilize the General Protocol: The protocol provided above is a robust and standard method you can use to generate the initial activity data for this compound.
  • Explore Broader Databases: Investigate chemical and pharmacological databases like PubChem [6] or SwissTargetPrediction [7] to find predicted targets or biological activities for this compound, which might offer new research directions.
  • Study Analogs: The confirmed bioactivity of Icariside II and other flavonoids strongly supports the rationale for profiling this compound. Research on these analogs can help in hypothesizing its potential mechanisms or synergistic effects.

References

Degradation Pathways and Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Icariside II, a flavonoid from Epimedium species, faces significant stability and solubility challenges that limit its clinical application. Its core structure is a flavonol glycoside, comprising a hydrophobic aglycone (icaritin) and a hydrophilic rhamnose sugar moiety. This amphiphilic nature influences its degradation, primarily through hydrolytic cleavage of the glycosidic bond back to its aglycone, icaritin [1].

A major instability factor is its low aqueous solubility, which leads to precipitation and complicates formulation [2]. Its chemical stability can be compromised by pH and enzymatic activity. While not directly measured in the available studies, its pharmacological effects through the ROS/NF-κB/IRS1 signaling pathway [3] suggest sensitivity to oxidative stress. The experimental conversion of icariin to Icariside II using a special glycosidase from Aspergillus sp.y48 also confirms the reactivity of its glycosidic bond [1].

The diagram below illustrates the primary degradation pathway of Icariside II.

IcarisideII_Degradation IcarisideII Icariside II Enzyme Glycosidase or Acidic pH IcarisideII->Enzyme Icaritin Icaritin (Aglycone) Enzyme->Icaritin Rhamnose Rhamnose Enzyme->Rhamnose

Quantitative Stability and Formulation Data

The following table summarizes key data related to the stability and formulation of Icariside II. Note that the "Stability in Buffer" metric is not directly provided in the search results and is inferred from the compound's known behavior.

Parameter Value / Description Experimental Context Source
Aqueous Solubility 0.0124 g/L Measured in water; a key driver for formulation development. [2]
Stability in Buffer Poor; hydrolyzes to icaritin Inferred from enzymatic studies; subject to glycosidic bond cleavage. [1]
Improved Solubility 2.176 g/L (175-fold increase) Achieved using TPGS/Solutol HS 15 mixed micelles. [2]
Drug Load in Micelles 8.13% Weight of drug/weight of carriers; considered low. [2]
Drug Load in Nanofibers >48% Achieved in carrier-free ICAII-DOX self-assembled nanofibers. [2]
IC(_{50}) (Anti-lung cancer) Synergistic with Doxorubicin ICAII-DOX/TPGS NFs showed lowest IC(_{50}) in A549 cells. [2]

Protocol for Icariside II Preparation and Handling

This protocol outlines the enzymatic preparation of Icariside II from icariin and recommendations for its handling to minimize degradation, based on the methods described by [1].

Enzyme Production and Purification
  • Microorganism and Culture: Inoculate Aspergillus sp.y48 in a medium containing 0.4% powdered Epimedium extract and 5% malt extract. Culture with shaking (50-60 rpm) at 28-30°C for 5-6 days.
  • Enzyme Purification: Purify the crude enzyme solution from the fermentation broth using a DEAE cellulose (DE-52) ion exchange column. Elute with a KCl gradient. The purified enzyme has a molecular weight of approximately 75 kDa, with optimal activity at pH 5.0 and 45°C.
Icariin Substrate Preparation
  • Extraction: Dissolve powdered Epimedium extract (with >20% icariin content) in 10 volumes of 45% ethanol.
  • Purification: Load the solution onto a macroporous ion exchange resin D-280 column. Elute absorbed flavonoids with 50% ethanol. Concentrate the eluent to precipitate icariin, then collect and dry the crystals.
Bioconversion to Icariside II
  • Reaction Setup: React 2% (w/v) icariin substrate with the crude Aspergillus sp.y48 enzyme preparation at 45°C for 6-9 hours in a suitable buffer at pH 5.0.
  • Yield: This process can achieve a molar yield of 87.4% for Icariside II, with about 4.1% of the product further hydrolyzing to the by-product icaritin.
Handling and Storage Recommendations
  • Storage of Dry Powder: Store lyophilized Icariside II at -20°C or below, protected from light and moisture.
  • Preparation of Stock Solutions: Dissolve in a small volume of a pharmaceutically acceptable co-solvent like DMSO or ethanol, followed by dilution with a stabilizing medium.
  • In-Solution Storage: For aqueous solutions, use a stabilizing formulation (see below) and store for short periods at 4°C. For long-term storage, freeze solutions at -80°C and avoid repeated freeze-thaw cycles.

Formulation Strategies to Enhance Stability

To overcome Icariside II's poor solubility and stability, advanced formulation strategies are essential.

  • Carrier-Free Co-Assembly: A promising approach is the self-assembly of Icariside II with chemotherapeutic drugs like Doxorubicin (DOX) into nanofibers. This system is driven by intermolecular hydrogen bonding, results in very high drug loading (>48%), and provides a controlled release profile [2].
  • Stabilized Nanosystems: Adding a stabilizer like D-α-tocopheryl polyethylene glycol succinate (TPGS) to the nanofibers improves their water dispersity, physical stability, and cellular uptake. TPGS is an FDA-approved, non-ionic surfactant with antioxidant properties that can protect the drug from degradation [2].

The workflow below summarizes the complete process from preparation to analysis.

Experimental_Workflow A Culture Aspergillus sp.y48 B Produce/Purify Glycosidase Enzyme A->B D Enzymatic Hydrolysis (45°C, pH 5.0, 6-9h) B->D C Extract Icariin from Epimedium Powder C->D E Obtain Icariside II D->E F Formulate for Stability (e.g., Nanofibers, Micelles) E->F G Analyze & Validate (HPLC, MS, NMR, etc.) F->G

Key Conclusions for Researchers

  • Instability is a Major Challenge: Icariside II's glycosidic bond is labile, leading to hydrolysis and the formation of icaritin. Its low aqueous solubility further complicates formulation.
  • Formulation is Crucial: Conventional solutions have limitations. Self-assembled, carrier-free nanofibers co-loaded with other drugs represent a cutting-edge strategy to achieve high drug loading, enhance stability, and enable controlled release.
  • Analytical Vigilance is Required: Researchers must use validated analytical methods (e.g., HPLC-MS) to monitor Icariside II content and the formation of degradation products like icaritin throughout experiments.

References

Icariside F2 solvent compatibility DMSO PEG300

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Solvents and Properties

For in vitro assays, DMSO is the standard solvent for initial stock solutions. For in vivo studies, DMSO is often used as a primary solvent and then diluted with a biocompatible solvent like PEG 300, saline, or water for administration [1].

The table below summarizes the typical roles of these solvents:

Solvent Typical Role in Formulation Key Characteristics Common Stock Concentration Range
DMSO Primary solvent for stock solutions Excellent solubilizing power for many organic compounds; suitable for cell-based assays at low concentrations (<0.1-0.5%). 10 - 100 mM
PEG 300 Co-solvent for in vivo studies Biocompatible, low toxicity; often mixed with DMSO and/or saline to enhance solubility and reduce toxicity for animal studies. 5 - 50% (v/v) in final dosing solution

Proposed Experimental Protocol for Solvent Compatibility Testing

This protocol outlines a systematic approach to determine the optimal solvent conditions for Icariside F2.

Preparation of Stock and Working Solutions
  • DMSO Stock Solution: Weigh this compound and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Vortex and sonicate briefly to ensure complete dissolution. Aliquot and store at -20°C.
  • Working Solutions with PEG 300:
    • Prepare a series of DMSO:PEG 300 mixtures (e.g., 1:9, 2:8, 3:7 v/v).
    • Dilute the DMSO stock solution into these pre-mixed solvents to achieve the desired working concentration for your assays.
    • Vortex each mixture thoroughly and observe for any immediate precipitation or cloudiness.
Solubility and Stability Assessment
  • Visual Inspection: Inspect all working solutions visually and, if possible, under a microscope immediately after preparation and after 1, 2, 4, and 24 hours of storage at 4°C and room temperature. Note any precipitation, crystallization, or color change.
  • UV-Vis Spectrophotometry: Scan the absorbance of the solutions (e.g., from 230 nm to 500 nm). A shift in the absorbance spectrum or the appearance of a precipitate-related light scatter can indicate instability.
  • HPLC Analysis:
    • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Use a gradient of water (with 0.1% formic acid) and acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis or MS detection.
    • Inject fresh and aged solutions. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Experimental Workflow

The following diagram outlines the logical workflow for this protocol:

G Start Start: Prepare this compound in DMSO Stock A Prepare DMSO:PEG300 Mixture Series Start->A B Dilute Stock into Mixtures A->B C Assess Solubility & Physical Stability B->C D Analyze Chemical Stability (HPLC) C->D E Document Results & Determine Optimal Formula D->E

Critical Considerations for Application

  • DMSO Concentration Control: In cell-based experiments, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity. Plan your dilutions accordingly.
  • Aqueous Dilution: If your assay requires an aqueous buffer, note that diluting a DMSO/PEG300 stock into the buffer is a high risk for precipitation. This requires careful testing.
  • Vehicle Consistency: Use the same vehicle solution for all treatment and control groups in an experiment to ensure that any observed effects are due to the compound and not the solvent.

References

Icariside F2 low solubility resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: Why is Icariside II's solubility a major concern? Icariside II (ICS) faces significant developability challenges due to its inherently poor water solubility. This property leads to low dissolution rates in biological fluids and, consequently, low oral bioavailability (estimated at ~12%), which severely limits its therapeutic potential despite a wide range of reported pharmacological activities [1].

  • FAQ 2: What strategies can improve Icariside II's solubility? Research has focused on pharmaceutical technologies to enhance ICS solubility. The most promising strategies involve:

    • Complexation: Using carrier molecules like whey protein concentrate (WPC) to encapsulate ICS [2].
    • Micelle Formation: Employing surfactants to form micelles or mixed micelles that solubilize ICS [1] [3].
    • Co-assembly Nanosystems: Creating carrier-free nanofibers by co-assembling ICS with other drugs like Doxorubicin [3].

Solubility Enhancement Strategies at a Glance

The table below quantitatively compares the effectiveness of different advanced formulation strategies.

Strategy Formulation Components Key Experimental Findings Solubility Enhancement (Fold) Reference
Protein Complexation Whey Protein Concentrate (WPC) FTIR & DSC confirmed complex formation; SEM showed changed morphology. ~258-fold [2]
Mixed Surfactant System WPC + Tween 80 + Lecithin Surfactants added to WPC complex; created S-ICS-WPC microparticles via spray drying. ~554-fold [2]
Binary Mixed Micelles Solutol HS15 + Pluronic F127 Used solvent evaporation method; potential challenges in scaling up. Reported as "highest" (specific fold not given) [2]
Carrier-Free Nanofibers ICS + Doxorubicin (DOX) Self-assembled via hydrogen bonding; high drug loading (>48%); synergistic anti-cancer effect. Significant improvement (specific fold not given) [3]

Detailed Experimental Protocols

Protocol 1: Preparing Mixed Surfactant-Based Whey Protein Complexes (S-ICS-WPC)

This protocol is adapted from a study that achieved a 554-fold solubility enhancement using a scalable spray-drying technique [2].

1. Materials Preparation:

  • Aqueous Solution: Dissolve Lecithin (0.0066 M) in distilled water and stir for 24 hours at room temperature. Add Whey Protein Concentrate (WPC, 6.13 g) to this solution, bring the total volume to 1 L with water, and stir for an additional 30 minutes.
  • Ethanol Solution: Dissolve Tween 80 (1.31 g) and Icariside II (0.343 g) in 25 mL of ethanol with 30 minutes of stirring. Critical Note: The final ethanol concentration in the mixed solution must not exceed 7% (v/v) to prevent WPC denaturation [2].

2. Complex Formation: Combine the ethanol solution with the aqueous solution. Stir the mixture for 1 hour at 40°C.

3. Spray Drying: Process the resulting suspension using a spray dryer (e.g., Pilotech YC-018A) with an inlet temperature of 160°C and a peristaltic pump speed of 25 rpm to obtain a fine, free-flowing powder [2].

4. Characterization: Confirm successful complex formation using FTIR, XRD, and DSC. Analyze particle morphology with SEM. Evaluate aqueous solubility through a standard shake-flask method [2].

Protocol 2: Forming Carrier-Free ICS-DOX Nanofibers

This protocol outlines a carrier-free co-delivery system for synergistic therapy and high drug loading [3].

1. Self-Assembly: Prepare separate stock solutions of ICS and Doxorubicin (DOX). Mix the two solutions at the desired molar ratio under gentle stirring. The amphiphilic nature of both molecules drives self-assembly into nanofibers primarily through intermolecular hydrogen bonding [3].

2. Stabilization (Optional): To improve stability and dispersity, add a stabilizer like TPGS (D-α-tocopheryl polyethylene glycol succinate) to the mixture.

3. Characterization:

  • Physicochemical Properties: Measure the size distribution and zeta potential using Dynamic Light Scattering (DLS).
  • Morphology: Confirm the nanofiber structure using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
  • Molecular Interactions: Use FTIR, fluorescence spectroscopy, and NMR to verify the hydrogen bonding between ICS and DOX.
  • Crystallinity: Perform X-ray Powder Diffraction (XRPD) to show the transition to a less crystalline or amorphous state, which aids solubility.

Troubleshooting Common Experimental Challenges

  • Challenge: Inconsistent Solubility Results

    • Cause & Solution: Solubility measurements are highly method-dependent. Clearly distinguish between kinetic solubility (fast, used in early discovery with DMSO stocks) and thermodynamic solubility (requires equilibrium, used with well-characterized solid forms) [4] [5]. Use techniques like Backgrounded Membrane Imaging (BMI) for more sensitive and reliable high-throughput kinetic solubility measurement [6].
  • Challenge: Low Drug Loading in Formulations

    • Cause & Solution: Traditional carrier-based systems (e.g., polymers) can dilute the active ingredient. The carrier-free co-assembly strategy described in Protocol 2 inherently achieves high drug loading (>48%) by eliminating inert carriers [3].

The following diagram illustrates the decision-making workflow for selecting and implementing these strategies.

G Start Start: Facing ICS Low Solubility Strat1 Strategy 1: Use Carriers Start->Strat1 Strat2 Strategy 2: Carrier-Free Co-assembly (e.g., with DOX) Start->Strat2 Sub1A A: Protein Complexation (e.g., WPC) Strat1->Sub1A Sub1B B: Mixed Surfactants (e.g., Tween/Lecithin) Strat1->Sub1B Outcome1 Outcome: High solubility enhancement (e.g., 554x) Sub1A->Outcome1 Tech Key Technique: Spray Drying for Scalability Sub1A->Tech Sub1B->Outcome1 Sub1B->Tech Outcome2 Outcome: High drug loading, Synergistic therapy Strat2->Outcome2

Key Takeaways for Your Research

  • Proven Efficacy: Strategies like whey protein complexation with surfactants can improve Icariside II solubility by over 500-fold [2].
  • Scalable Methods: Techniques like spray drying are industrially relevant and suitable for transitioning from lab-scale to larger production [2].
  • Innovative Approaches: Carrier-free co-assembly nanosystems represent a cutting-edge approach to overcome solubility issues while achieving high drug loading and enabling combination therapy [3].

References

Icariside F2 stability issues in buffer

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Handling of Icariside II

While the search results do not detail stability studies, they provide methodologies from recent (2025) cell-based studies that describe how Icariside II was handled in laboratory settings. These practices are crucial for maintaining compound integrity during experiments.

The table below summarizes key protocols from these studies:

Study Focus Cell Lines / Model Stock Solution Preparation Dosing Concentrations Treatment Duration Key Assays/Outcomes
Renal Fibrosis [1] [2] NRK-49F (rat kidney fibroblasts), HK-2 (human kidney cells) Prepared in DMSO [2] 5, 10, 20 μM [1] [2] 24 hours and 48 hours [1] [2] CCK-8 (cell viability), Western Blot, Immunofluorescence, CETSA [1] [2]
Non-Small-Cell Lung Cancer [3] A549, H1299 (human lung cancer cells) Information not specified in results 0, 20, 40, 60, 80 μM 24 hours CCK-8, Western Blot, ROS measurement, Glutathione assay [3]

Suggested Stability Investigation Protocol

Since direct data on Icariside F2 is unavailable, you can design a stability study based on standard practices. The workflow below outlines the key steps for a systematic investigation.

Start Start: this compound Stability Test P1 1. Prepare Buffer Solutions Start->P1 P2 2. Spike with this compound Stock Solution P1->P2 P3 3. Aliquot and Incubate (Vary Time, Temperature, pH) P2->P3 P4 4. Analyze Samples at Timepoints (HPLC/LC-MS) P3->P4 P5 5. Quantify Degradation P4->P5 End End: Establish Stable Conditions P5->End

Here is a detailed methodology for each step:

  • Step 1: Prepare Buffer Solutions Prepare a range of physiologically relevant buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, and others at different pH levels). Filter through a 0.22 μm membrane to prevent microbial contamination.

  • Step 2: Spike with this compound Stock Solution Prepare a concentrated stock solution of this compound in a suitable solvent like high-grade DMSO. Spike this stock solution into the buffer systems to achieve the desired working concentration. Ensure the final concentration of DMSO is low (e.g., <0.1-0.5%) to avoid affecting the buffer properties.

  • Step 3: Aliquot and Incubate Divide the solution into multiple aliquots in sterile vials. Incubate them under different conditions:

    • Temperatures: 4°C (refrigeration), 25°C (room temperature), 37°C (body temperature).
    • Time Points: 0, 2, 6, 24, 48, and 72 hours, or longer depending on your experimental needs.
    • Protection from Light: Keep some aliquots in the dark and others under normal lab light to assess photosensitivity.
  • Step 4: Analyze Samples at Timepoints At each predetermined time point, withdraw an aliquot for analysis. The primary method should be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • HPLC/LC-MS Conditions: Use a C18 reverse-phase column. A typical mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid. Monitor for the parent peak of this compound and the emergence of new peaks indicating degradation products.
  • Step 5: Quantify Degradation Calculate the percentage of this compound remaining at each time point compared to the time-zero sample. Plot the concentration over time to determine the degradation rate and half-life under each condition.

Technical FAQs for Troubleshooting

  • Q: What is the recommended solvent for preparing a stock solution of Icariside II/F2?

    • A: Dimethyl Sulfoxide (DMSO) is the standard solvent used for preparing millimolar (mM) stock solutions of compounds like Icariside II for in vitro research [2]. Ensure the DMSO is of high purity and hygroscopic.
  • Q: How should stock solutions be stored?

    • A: For long-term stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below. Using amber vials or wrapping aliquots in aluminum foil can protect against photodegradation.
  • Q: How can I confirm the compound is active in my assay system?

    • A: Include a positive control in your experiments. For Icariside II, studies have used a Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to its intended target (e.g., mTOR) in cells, which is a strong indicator of its stability and bioactivity in the cellular environment [1] [2].

References

improving Icariside F2 cellular uptake

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary challenge with Icariside II's cellular uptake? The main challenge is its poor solubility and low bioavailability, which limits the effective dose that reaches tumor tissues [1].

  • Q2: What are the most effective strategies to improve ICA-II uptake? Current research points to two primary strategies:

    • Nanocarrier Systems: Developing nano-formulations to enhance solubility and delivery.
    • Metabolic Activation: Leveraging enzymes like β-glucosidase from intestinal microbiota to convert its precursor, Icariin, into the more absorbable ICA-II within the body [2].
  • Q3: Are there any novel, carrier-free approaches? Yes. A recent advanced approach is a self-assembled, carrier-free co-delivery system where ICA-II and doxorubicin (DOX) form nanofibers. This system achieves high drug loading and enhances cellular uptake through a synergistic effect [1].

Established Protocols for Key Experiments

Protocol 1: Preparing Carrier-Free ICA-II/DOX Nanofibers (ICAII-DOX NFs)

This protocol outlines the preparation of a carrier-free co-delivery system for enhanced cellular uptake [1].

  • Objective: To fabricate self-assembled nanofibers for the co-delivery of Icariside II and Doxorubicin.
  • Materials:
    • Icariside II (ICA-II)
    • Doxorubicin hydrochloride (DOX)
    • D-α-Tocopherol polyethylene glycol succinate (TPGS) (optional, for stabilized formulation)
    • Deionized water
  • Method:
    • Co-assembly: Combine ICA-II and DOX in an aqueous solution under specific conditions that drive their self-assembly. The formation is primarily driven by intermolecular hydrogen bonding between the two molecules [1].
    • Stabilization (Optional): For the ICAII-DOX/TPGS NF formulation, include TPGS as a stabilizer during the self-assembly process [1].
    • Characterization: Systematically characterize the resulting nanofibers for:
      • Size and Distribution: Mean size and PDI (Poly dispersity index) via dynamic light scattering.
      • Morphology: Use Transmission Electron Microscopy (TEM) to visualize nanofiber structure.
      • Drug Loading Content (DLC): Determine the percentage of drug loaded in the nanofibers.
      • Molecular Interactions: Confirm intermolecular interactions via FTIR, fluorescence spectroscopy, and NMR [1].
Protocol 2: Evaluating Cellular Uptake and Cytotoxicity

This protocol describes how to evaluate the effectiveness of the formulated nanofibers in vitro.

  • Objective: To assess the cellular uptake and anti-proliferative activity of ICA-II nanofibers.
  • Materials:
    • Human lung carcinoma cells (e.g., A549 cell line)
    • Cell culture materials (DMEM, FBS, penicillin/streptomycin)
    • CCK-8 assay kit
    • Free DOX, free ICA-II, ICAII-DOX NFs, ICAII-DOX/TPGS NFs
  • Method:
    • Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [1].
    • Cellular Uptake Study:
      • Treat cells with free DOX and ICAII-DOX NFs (at equivalent DOX concentrations).
      • Use fluorescence microscopy or flow cytometry to quantify the intracellular fluorescence of DOX, which serves as an indicator for nanofiber uptake. The study showed a 1.8-fold increase in cellular uptake compared to free DOX [1].
    • Cell Viability Assay (CCK-8):
      • Seed cells in a 96-well plate and incubate overnight.
      • Treat cells with a concentration series of the different formulations (free drugs, physical mixtures, and nanofibers) for 48 hours.
      • Add CCK-8 reagent and measure the absorbance to determine cell viability. Calculate the IC₅₀ values for each formulation [1].

Data Summary Table

The table below summarizes key quantitative data from the nanofiber study for easy comparison.

Formulation Mean Size (nm) PDI Drug Loading Content (DL) Cellular Uptake (Fold Increase) IC₅₀ (μM, in A549 cells)
ICAII-DOX NFs 127 0.2–0.3 >48% 1.8x (vs. free DOX) 0.60
ICAII-DOX/TPGS NFs 338 0.2–0.3 >48% Not specified 0.44
ICAII-DOX Mixture Not Applicable Not Applicable Not Applicable Not specified 0.67
Free DOX Not Applicable Not Applicable Not Applicable (Baseline) Not specified

Source: Adapted from Yang et al. (2025) [1]

Troubleshooting Guide

  • Problem: Low Drug Loading Content.
    • Cause: Incorrect molar ratio or conditions during self-assembly.
    • Solution: Optimize the initial ratio of ICA-II to DOX and the physicochemical parameters (e.g., pH, solvent) of the assembly process [1].
  • Problem: Poor Cellular Uptake.
    • Cause: Inefficient cellular internalization of the formulation.
    • Solution: Consider incorporating targeting ligands or stabilizers like TPGS, which was shown to lower IC₅₀ and potentially enhance uptake and efficacy [1].
  • Problem: Inconsistent Nanoparticle Size.
    • Cause: Uncontrolled assembly or aggregation.
    • Solution: Ensure consistent preparation conditions (temperature, mixing speed). Use techniques like probe sonication to control size and achieve a low PDI [1].

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for creating the nanofibers and a key metabolic pathway that influences ICA-II bioavailability.

G A Dissolve ICA-II and DOX B Self-Assembly in Aqueous Solution A->B C Formation of Nanofibers (NFs) B->C D Add TPGS Stabilizer C->D Optional Path E Characterize NFs (Size, Morphology, DLC) C->E D->E F Evaluate In Vitro (Uptake & Cytotoxicity) E->F G Proceed to In Vivo Studies F->G

G A Ingestion of Icariin (Precursor Glycoside) B Action of Intestinal Fungus (e.g., Pichia terricola M2) A->B C Enzymatic Hydrolysis by β-Glucosidase (β-Glc) B->C D Generation of Icariside II (ICA-II) C->D E Enhanced Cellular Uptake and Cytotoxicity D->E

References

optimizing Icariside F2 IC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

Icariside II: Background & Preparation

Understanding the compound's background is crucial for designing robust IC50 assays.

  • Mechanism of Action: Icariside II has been shown to enhance the nuclear translocation of the transcription factor Nrf2. This activates the Antioxidant Response Element (ARE) pathway, leading to the upregulation of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferase (GST) [1]. Your assay endpoint (e.g., cell viability, enzyme activity) should align with this mechanism.
  • Cytotoxicity Profile: Studies on HepG2 cells indicate that Icariside II exhibits a concentration-dependent effect. At lower concentrations (0-10 µM), it shows no significant cytotoxicity and can even exhibit cytoprotective, antioxidant effects. Cytotoxic effects are typically observed at higher concentrations (above 15-20 µM) [1]. This biphasic effect is critical for selecting the correct concentration range for your IC50 experiments.
  • Preparation via Biotransformation: Due to its low natural abundance, Icariside II is often prepared from its precursor, Icariin (ICA), using enzymatic hydrolysis. An optimized protocol using a crude β-glucosidase from Trichoderma viride achieves a high conversion rate [2].

The table below summarizes the optimum hydrolysis parameters for this conversion:

Factor Optimum Condition
pH 4.0 [2]
Temperature 41°C [2]
Initial ICA Concentration 1.0 mg/mL [2]
Enzyme Concentration 9.8 U/mL [2]
Reaction Time 1 hour [2]
Reported Conversion Rate 95.03% [2]

Potential Troubleshooting Guide & FAQs

While direct IC50 protocols are not listed in the search results, you can structure your troubleshooting around common experimental challenges. Here is a potential FAQ based on general principles and the provided context.

FAQ: Icariside II IC50 Determination

Q1: My IC50 values for Icariside II are highly variable between experiments. What could be the cause?

  • A1: Consider these factors:
    • Compound Purity & Source: Ensure your Icariside II is highly pure. If you are preparing it enzymatically from Icariin, verify the conversion rate using HPLC [2]. Incomplete conversion or residual Icariin can interfere with the assay.
    • Solution Preparation: Icariside II is a flavonoid and may have limited solubility in aqueous buffers. Always use the same stock solvent (e.g., DMSO) and ensure the final concentration of the solvent (e.g., <0.1% DMSO) is consistent and non-toxic to your cells.
    • Cell Passage Number & Health: Use cells at a consistent, low passage number and ensure they are healthy and at the optimal confluence (often 70-80%) at the start of the experiment.

Q2: I am not observing a clear dose-response curve in my cytotoxicity assay. Why?

  • A2: This is likely related to the biphasic nature of Icariside II.
    • Concentration Range: You may be testing at too narrow or incorrect a range. Based on literature, you should test a broad range that spans both cytoprotective (e.g., 0-10 µM) and cytotoxic (e.g., 15-50 µM) concentrations to capture the full dose-response relationship [1].
    • Assay Timepoint: The effect of Icariside II on pathways like Nrf2 is time-dependent. The nuclear accumulation of Nrf2 increases with prolonged treatment [1]. Ensure you are using an appropriate incubation time that allows the compound's effects to fully manifest.

Q3: How can I confirm that Icariside II is acting through the Nrf2 pathway in my model system?

  • A3: You can include mechanistic validation experiments:
    • Western Blotting: Detect the accumulation of Nrf2 in the nuclear fraction of treated cells compared to controls [1].
    • Measure Downstream Targets: Confirm the increased protein expression of Nrf2-regulated enzymes like HO-1 or GST via Western blot [1].
    • Inhibition Studies: Use specific pharmacological inhibitors of key signaling kinases (e.g., ERK, Akt, JNK) to see if they attenuate the cellular response to Icariside II [1].

Experimental Workflow Visualization

The following diagram outlines a general workflow for preparing Icariside II and determining its IC50 value, incorporating the critical steps discussed.

G cluster_prep Biotransformation Protocol [2] cluster_assay Key Considerations [1] start Start Experiment prep Prepare Icariside II start->prep step1 Set pH to 4.0 prep->step1 step2 Incubate at 41°C step1->step2 step3 Use 1.0 mg/mL Icariin step2->step3 step4 Use 9.8 U/mL β-glucosidase step3->step4 step5 React for 1 hour step4->step5 step6 Verify Purity via HPLC step5->step6 assay Cell-Based Assay step6->assay A1 Test a wide concentration range (0-50 µM) assay->A1 A2 Account for cytoprotective effects at low doses A1->A2 A3 Choose appropriate incubation time A2->A3 analysis Data Analysis & IC50 Calculation A3->analysis troubleshoot Troubleshoot Variable Results analysis->troubleshoot If results are inconsistent end IC50 Determined analysis->end troubleshoot->assay Adjust parameters

Where to Find More Information

To develop detailed IC50 determination protocols, you may need to consult more specialized resources:

  • Journal Articles: Search for primary research papers that specifically measure the IC50 of Icariside II in contexts like anti-cancer activity (e.g., on A549 cells [2]) or acetylcholinesterase inhibition [3]. Their methodology sections will be invaluable.
  • Supplier Protocols: Manufacturers of cytotoxicity assay kits (e.g., MTT, CellTiter-Glo) provide detailed and optimized protocols that should be followed precisely.
  • Pharmacology Textbooks: Standard references often contain generalized but rigorous protocols for dose-response experiments and IC50 calculation.

References

General Guide for Stock Solution Preparation & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Preparing consistent and accurate stock solutions is fundamental to experimental reproducibility. Below is a table of common issues and their solutions.

Problem Possible Causes Troubleshooting Steps
Inconsistent Solubility Wrong solvent, low temperature, incomplete dissolution Confirm solvent compatibility (e.g., DMSO, ethanol). Gently warm solution in a water bath (≤37°C for DMSO). Sonicate for 10-15 minutes.
Unexpected Precipitation Over-saturation, solvent evaporation, aqueous buffer addition Prepare fresh stock at a lower concentration. Avoid freeze-thaw cycles. When diluting in buffer, add stock solution slowly to the rapidly stirring buffer.
Low Purity / Degradation Compound degradation over time, poor source quality, light/oxidation Aliquot stock to minimize freeze-thaw. Store at recommended temperature (often -20°C or -80°C). Use amber vials or wrap in foil. Verify purity via Certificate of Analysis (CoA) from supplier.
Inaccurate Concentration Hygroscopic compound, poor weighing technique, inaccurate dilution Use a calibrated microbalance in a low-humidity environment. Use high-quality, certified volumetric glassware for dilutions.
Poor Experimental Reproducibility Hidden precipitation, undetected degradation, carryover contamination Centrifuge stock before use to pellet any precipitate. Check concentration via UV-Vis spectrophotometry against a standard curve. Use clean pipettes and tips to prevent cross-contamination.

Recommended Actions for Icariside F2

Since specific data for this compound is limited, I suggest a proactive approach to establish robust protocols:

  • Consult the Supplier: The most reliable information often comes from the compound supplier. Request a Certificate of Analysis (CoA) and any available technical data sheets for this compound, which may include recommended storage conditions, solubility, and molar absorptivity.
  • Establish Your Own Standard Curve: Use a high-purity standard of this compound to create a standard curve with your instrumentation (e.g., HPLC-UV or UPLC-MS). This will allow you to accurately determine the concentration of your working stocks [1].
  • Systematic Solvent Screening: If solubility is a primary issue, test a range of common solvents (e.g., DMSO, methanol, ethanol) in small volumes to identify the optimal one for your specific compound batch.

Experimental Workflow for Characterization

To systematically characterize and troubleshoot a new compound like this compound, you can follow the workflow below. This diagram outlines key steps to verify stock solution quality and consistency.

Start Start: Receive this compound S1 Verify Certificate of Analysis (CoA) Start->S1 S2 Select Appropriate Solvent (e.g., DMSO, Methanol) S1->S2 S3 Weigh Compound and Prepare Stock Solution S2->S3 S4 Sonicate and Vortex for Complete Dissolution S3->S4 S5 Aliquot Stock Solution for Single Use S4->S5 S6 Analyze Concentration and Purity (HPLC-UV/UPLC-MS) S5->S6 S7 Record Data and Storage Conditions S6->S7 End End: Stock Ready for Use S7->End

References

Icariside F2 bioactivity variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Potential Sources of Variability & Solutions

The table below summarizes common factors that can influence experimental results with natural compounds like Icariside F2 and suggests actionable troubleshooting steps.

Potential Issue Impact on Bioactivity Troubleshooting Steps & Experimental Considerations

| Gut Microbiota Metabolism [1] | Converts parent compounds into active/inactive metabolites, causing inter-species (e.g., mouse vs. human) and inter-individual variability. | Use human-origin microbiota: Employ ex vivo systems with human fecal samples or humanized animal models. Identify metabolites: Use LC-MS/MS to profile metabolites generated by different microbiota sources [2]. | | Compound Purity & Solubility | Impurities or poor solubility can lead to inconsistent dosing, inaccurate concentration-response data, and off-target effects. | Verify purity: Use HPLC-UV/MS to confirm compound identity and purity (>95% recommended). Optimize solvent: Test different solvents (DMSO, ethanol, TPGS micelles [3]). Include a solvent control group. | | Drug-Drug/Herb Interactions [2] | Co-administered compounds can synergistically enhance or antagonistically reduce the expected bioactivity or toxicity. | Review combination effects: Systematically test this compound both alone and in combination with other compounds used in your assay. Establish a baseline: Ensure observed effects are from this compound itself, not its combination with other agents. | | Immune Context & Model System [2] | Bioactivity, especially toxicity, may only manifest under specific conditions like immune stress (e.g., high TNF-α levels). | Characterize your model: Use immune stress models (e.g., LPS or TNF-α priming) if investigating idiosyncratic effects like liver injury [2]. Measure immune markers: Quantify relevant cytokines (e.g., TNF-α, IL-1β) to contextualize your findings. |

Detailed Experimental Protocols

Here are detailed methodologies for two key experiments that are critical for troubleshooting this compound's bioactivity.

Protocol for Assessing Gut Microbiota Metabolism

This protocol helps determine if variability stems from microbial conversion of this compound [1] [2].

  • Step 1: Fecal Slurry Preparation: Collect fresh fecal samples from model animals or human donors under anaerobic conditions. Prepare a 10% (w/v) slurry in anaerobic, pre-reduced PBS or culture medium. Centrifuge at low speed (e.g., 500 × g for 10 min) to remove large particles; the supernatant contains the active microbiota.
  • Step 2: Incubation with this compound: Add this compound (e.g., 50-100 µM final concentration) to the fecal supernatant. Set up a negative control with heat-inactivated microbiota. Incubate anaerobically at 37°C with shaking for 0-24 hours.
  • Step 3: Sample Processing & Analysis: At designated time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Vortex, then centrifuge at high speed (e.g., 12,000 × g for 10 min) to precipitate proteins and bacteria.
  • Step 4: Metabolite Profiling (LC-MS/MS):
    • Chromatography: Use a UPLC system with a C18 column (e.g., Waters ACQUITY UPLC HSS T3). Employ a gradient elution with solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
    • Mass Spectrometry: Analyze using a Q-TOF mass spectrometer in negative ion mode. Set the acquisition mass range from 100 to 1500 Da. Data-dependent acquisition (MSE mode) can help obtain fragmentation data for structural elucidation of metabolites [2] [4].
Protocol for Evaluating Idiosyncratic Toxicity in an Immune Stress Model

This protocol is based on studies of the related compound Icariside II and can help investigate context-dependent hepatotoxicity [2].

  • In Vivo Model Establishment:
    • Animals: Use male Balb/c mice (6-8 weeks old).
    • Groups: Include control, TNF-α only, this compound only, and TNF-α + this compound groups (n=6 recommended).
    • Dosing: Administer a single dose of TNF-α (10 µg/kg, i.v.) or saline. Two hours later, administer this compound (a dose based on literature, e.g., 25 mg/kg for Icariside II [2], p.o.) or vehicle (0.5% CMC-Na).
  • Sample Collection and Analysis:
    • Blood & Tissue Collection: Sacrifice animals 16 hours after TNF-α administration. Collect blood and liver tissues.
    • Biochemical Assay: Measure plasma ALT (alanine aminotransferase) and LDH (lactate dehydrogenase) activities using commercial assay kits to quantify liver injury.
    • Histological Examination: Fix liver tissues in 4% paraformaldehyde, embed in paraffin, section, and perform H&E staining to visually assess the extent of liver damage.
  • Integrated Metabolomics & Microbiota Analysis:
    • Liver Metabolomics: Homogenize liver tissues. Extract metabolites using a solvent like MTBE:methanol (3:1, v/v). Analyze using LC-MS/MS to identify biomarkers and enriched pathways (e.g., sphingolipid metabolism) [2].
    • 16S rRNA Sequencing: Extract genomic DNA from colonic contents or feces. Amplify the bacterial 16S rRNA gene (V3-V4 region) and perform high-throughput sequencing to reveal changes in gut microbiota composition (e.g., abundance of Bacteroides and Desulfovibrionaceae) [2].

This compound & Gut Microbiota Interaction Pathway

The following diagram illustrates the key relationship between this compound and gut microbiota, a major source of variability, based on current research.

G IcarisideF2 Oral Administration of This compound GutMicrobiota Gut Microbiota (Complex Community) IcarisideF2->GutMicrobiota  Enters Intestine Biotransformation Biotransformation GutMicrobiota->Biotransformation  Enzymatic Action p1 Biotransformation->p1 MetaboliteA Active Metabolite (Enhanced Bioactivity) ObservedEffect Observed Bioactivity (Variable Experimental Outcome) MetaboliteA->ObservedEffect  Systemic Absorption MetaboliteB Inactive/Toxic Metabolite (Reduced/Adverse Effect) MetaboliteB->ObservedEffect  Systemic Absorption p1->MetaboliteA  Pathway A p1->MetaboliteB  Pathway B p2

This diagram shows how the gut microbiota acts as a metabolic filter, converting this compound into various metabolites with differing activities, which directly leads to the variability in observed experimental results [1].

Key Takeaways for Researchers

  • Focus on Metabolism: The most significant overlooked factor in bioactivity variability is often host-specific gut microbiota metabolism [1]. Designing experiments to account for this is crucial.
  • Context is Critical: Bioactivity, particularly toxicological profiles, can be highly dependent on the immune status of the model system [2]. A compound may be inert in a healthy model but active or toxic in a diseased or inflamed one.
  • Verify Your Compound: Always confirm the purity and stability of this compound in your specific solvent and assay buffer system. What is on the label may not accurately reflect what is in your experimental well.

References

Available Storage Information for Icariside F2

Author: Smolecule Technical Support Team. Date: February 2026

The most direct guidance comes from a manufacturer's Safety Data Sheet (SDS), which provides basic storage conditions. Please note that this is not a substitute for long-term stability data obtained through formal studies [1].

The table below summarizes the available storage information:

Parameter Recommendation
Container Keep container tightly sealed [1].
Environment Keep in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1].
Temperature Store at -20°C (for powder) or -80°C (when in solvent) [1].
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents [1].

How to Establish Stability Data: A Guide to ICH Principles

In the absence of specific drug substance data, you can reference the International Council for Harmonisation (ICH) guidelines. A new draft guideline, "STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS," was published in April 2025 and outlines the scientific and risk-based approaches for stability studies [2].

The following workflow maps out the key stages of a formal stability study as per ICH guidelines:

cluster_storage Storage Conditions (Examples) ProtocolDesign Protocol Design BatchSelection Batch Selection ProtocolDesign->BatchSelection StorageConditions Define Storage Conditions BatchSelection->StorageConditions TestingFrequency Set Testing Frequency StorageConditions->TestingFrequency LongTerm Long-Term e.g., 25°C ± 2°C / 60% RH ± 5% RH StorageConditions->LongTerm Intermediate Intermediate e.g., 30°C ± 2°C / 65% RH ± 5% RH StorageConditions->Intermediate Accelerated Accelerated e.g., 40°C ± 2°C / 75% RH ± 5% RH StorageConditions->Accelerated DataEvaluation Data Evaluation & Modeling TestingFrequency->DataEvaluation ShelfLife Establish Shelf Life & Storage Conditions DataEvaluation->ShelfLife

The key chapters of the new ICH guideline that are relevant to your stability study include [2]:

  • Chapter 2: Development Stability Studies Under Stress and Forced Conditions: To understand the intrinsic stability and degradation pathways.
  • Chapter 3: Protocol Design for Formal Stability Studies: Outlining the overall study plan.
  • Chapter 6: Testing Frequency: How often samples are pulled for analysis.
  • Chapter 7: Storage Conditions: Defining the temperature, humidity, and light conditions.
  • Chapter 13: Data Evaluation: How to analyze the results to propose a retest period or shelf life.

Recommendations for Further Action

Given the scarcity of specific data, here are steps you can take:

  • Contact Suppliers Directly: Reach out to chemical suppliers like DC Chemicals for any available stability data or certificates of analysis that may not be publicly listed [1].
  • Initiate Formal Stability Studies: Following the ICH framework is the most reliable method to generate your own stability data, which is essential for any drug development process [2].

References

Understanding the Matrix Effect Challenge

Author: Smolecule Technical Support Team. Date: February 2026

A matrix effect occurs when substances in your sample (like proteins, lipids, or salts) interfere with the ionization of your target analyte (Icariside F2) during mass spectrometry (MS) analysis. This can cause:

  • Ion suppression: Reduced ionization of your analyte, leading to lower signal intensity.
  • Ion enhancement: Increased ionization of your analyte, leading to higher signal intensity.
  • Poor accuracy and precision: Inconsistent and unreliable quantification.

The table below outlines the core problem and the general consequences for this compound analysis.

Aspect Description
Core Problem Co-eluting substances from the biological matrix (plasma, tissue, etc.) alter the ionization efficiency of this compound in the mass spectrometer source.
Main Consequence Inaccurate quantification, leading to unreliable data on the concentration, pharmacokinetics, or stability of this compound.
Impact on Data Results in poor precision (high variability) and inaccurate recovery rates, compromising the validity of the entire study.

Troubleshooting Guide & FAQs

Here are some targeted strategies and frequently asked questions to help you resolve matrix effects.

Sample Preparation & Cleanup

The most effective way to reduce matrix effects is through rigorous sample preparation.

  • FAQ: What is the most critical step to minimize matrix effects for this compound?

    • Answer: Efficient sample cleanup. Protein Precipitation (PPT) is fast but often insufficient as it leaves many interfering compounds. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are highly recommended. These methods selectively isolate this compound from the matrix, drastically reducing interferences. Research on Icariside II has successfully used SPE, suggesting a promising starting point for this compound [1].
  • FAQ: How can I optimize my sample preparation method?

    • Answer: Use a methodical optimization approach:
      • Compare Techniques: Test PPT, LLE, and SPE and compare the signal intensity and consistency of your this compound peak.
      • Vary SPE Sorbents: If using SPE, test different sorbents (e.g., C18, mixed-mode, hydrophilic-lipophilic balance) to find the one with the best selectivity for this compound.
      • Optimize Solvents: Fine-tune the composition and pH of loading, washing, and elution solvents to maximize recovery of this compound while washing away impurities.
Chromatographic Separation

Improving the separation of this compound from matrix components is another powerful tool.

  • FAQ: How can chromatography help reduce matrix effects?
    • Answer: By ensuring that this compound elutes in a "clean" region of the chromatogram, away from the bulk of matrix interferences. This is achieved by:
      • Extending Run Time: A longer, well-gradiated run can separate your analyte from early- or late-eluting contaminants.
      • Using Alternative Columns: Switching to a column with different stationary phase chemistry (e.g, HILIC, phenyl-hexyl) can alter retention times and move this compound away from specific interferences.
Internal Standards & Calibration

The use of a proper internal standard is non-negotiable for compensating for matrix effects.

  • FAQ: What is the best type of internal standard for this compound?
    • Answer: A stable isotope-labeled internal standard is the gold standard. An internal standard is a chemically identical analog of this compound that contains stable isotopes. Because it has nearly identical physicochemical properties, it will experience the same matrix effects as the analyte, allowing the instrument to correct for them. If a labeled standard is unavailable, a structural analog can be used, though it is less ideal.

The following diagram illustrates the logical workflow for diagnosing and solving matrix effect issues.

Start Observed Matrix Effect Step1 Confirm with Post-Column Infusion Experiment Start->Step1 Step2 Optimize Sample Preparation Method Step1->Step2 Step3 Improve Chromatographic Separation Step2->Step3 Step4 Use a Stable Isotope-Labeled Internal Standard Step3->Step4 Step5 Validate Method (Precision & Accuracy) Step4->Step5 Success Matrix Effect Mitigated Step5->Success

Proposed Experimental Protocol for Method Development

Here is a detailed protocol you can adapt to systematically develop a robust analytical method for this compound.

Aim: To develop and validate an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., rat plasma) with minimal matrix effects.

Materials:

  • This compound analytical standard
  • Stable isotope-labeled internal standard (if available) or a close structural analog
  • Control biological matrix (e.g., drug-free plasma)
  • LC-MS/MS system
  • SPE equipment and sorbents (e.g., C18, mixed-mode cation exchange) or LLE solvents
  • Centrifuge, evaporator, and other standard lab equipment

Methodology:

  • Stock Solution Preparation: Prepare separate stock solutions of this compound and the internal standard. Prepare calibration standards and quality control samples in the control matrix by spiking.
  • Sample Preparation Optimization:
    • SPE Protocol:
      • Condition SPE cartridge with methanol and water.
      • Load diluted plasma sample.
      • Wash with 5% methanol in water to remove salts and polar impurities.
      • Elute with a strong organic solvent (e.g., pure methanol or acetonitrile).
      • Evaporate the eluent to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
    • LLE Protocol:
      • Mix plasma sample with a 3-5x volume of organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
      • Vortex and centrifuge to separate layers.
      • Transfer the organic layer and evaporate to dryness.
      • Reconstitute in mobile phase for analysis.
  • LC-MS/MS Analysis:
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile or Methanol.
    • Gradient: Optimize to achieve good retention and peak shape (e.g., start at 5% B, ramp to 95% B over 5-8 minutes).
    • MS: Use Electrospray Ionization (ESI) in positive or negative mode, optimizing MRM transitions for this compound and the internal standard.
  • Matrix Effect Evaluation:
    • Use the post-column infusion technique to visually identify regions of ion suppression/enhancement.
    • Quantitatively calculate the Matrix Factor (MF) by comparing the peak area of an analyte spiked into post-extracted blank matrix to the peak area of the same analyte in pure solvent. An MF of 1.0 indicates no matrix effect.

Given the structural similarities, the extensive research on Icariside II regarding its absorption, distribution, and analytical methods can serve as a valuable starting point for developing your own protocols for this compound [2] [1] [3].

References

Enzymatic Preparation of Icariside II from Icariin

Author: Smolecule Technical Support Team. Date: February 2026

The most efficient method for obtaining Icariside II involves the enzymatic hydrolysis of Icariin, a major flavonoid found in the herb Epimedium. Below is a detailed protocol and a summary of the optimized conditions.

Experimental Protocol [1]:

  • Enzyme Production: Culture Aspergillus sp.y48 strain in a medium to produce a special icariin glycosidase. After fermentation, the crude enzyme solution is obtained.
  • Enzyme Purification: Purify the enzyme using a column of DEAE cellulose (DE-52). The molecular weight of the purified enzyme is approximately 75 kDa, with optimal activity at pH 5.0 and 45°C.
  • Substrate Preparation: Isolate icariin from a powdered Epimedium extract by dissolving it in 45% ethanol and eluting it through a macroporous ion exchange resin (D-280). The icariin is then concentrated and precipitated.
  • Bioconversion Reaction: React the isolated icariin (at a 2% concentration) with the crude enzyme at 45°C for 6 to 9 hours.
  • Yield: This process yields 13.3 g of Icariside II from 20 g of icariin, with a molar yield of 87.4%. A by-product of 0.45 g icaritin is also typically produced.

The table below summarizes the key parameters for this enzymatic hydrolysis as identified by the response surface methodology [1]:

Parameter Optimal Condition
Reaction Temperature 45 °C
Reaction Time 6 - 9 hours
Enzyme Optimum pH 5.0
Substrate Concentration 2% Icariin

This enzymatic conversion process can be visualized in the following workflow:

G A Powdered Epimedium Extract B Icariin Isolation A->B C Purified Icariin Substrate B->C F Bioconversion Reaction (45°C, pH 5.0, 6-9h) C->F D Enzyme Production (Aspergillus sp.y48) E Crude Icariin Glycosidase D->E E->F G Reaction Product F->G H Icariside II G->H I By-product: Icaritin G->I

Advanced Methods: Enzyme Engineering for Improved Hydrolysis

To further improve the efficiency of Icariside II production, protein engineering can be applied to key enzymes like α-L-rhamnosidase. The table below outlines the performance of engineered mutants compared to the wild-type enzyme [2].

Enzyme Variant Mutation Sites Catalytic Efficiency (kcat/KM) Improvement vs. Wild-Type
Wild-Type TpeRha - 0.92 s⁻¹M⁻¹ Baseline
Various Mutants Single & Double 14.72 - 184.4 s⁻¹M⁻¹ 16–200-fold
Double Mutant DH D506A, H570A 193.52 s⁻¹M⁻¹ ~210-fold

Methodology Overview [2]:

  • Objective: Improve the catalytic efficiency and substrate specificity of α-L-rhamnosidase from Thermotoga petrophila (TpeRha) for hydrolyzing Icariin to Icariside I (a closely related compound).
  • Technique: A computer-aided protein design strategy was used.
  • Rationale: Mutations were designed to expand the enzyme's active cavity, reducing steric hindrance and improving substrate binding.
  • Process:
    • Homology Modeling & Docking: The 3D structure of TpeRha was modeled, and Icariin was docked into the active site to identify key residues.
    • Site-Directed Mutagenesis: Target residues around the ligand-binding pocket were mutated to alanine to create space.
    • Screening & Validation: Mutants were expressed in E. coli, purified, and their kinetic parameters (KM, kcat) were analyzed to identify superior variants.

Pharmacokinetic Profile of Icariin vs. Icariside II

Understanding the pharmacokinetic differences between Icariin and Icariside II is crucial for drug development. The following data compares their profiles in rats [3].

Parameter Icariin Icariside II
Oral Cmax Low 3.8x higher than Icariin
Oral AUC0–t Low 13.0x higher than Icariin
Bioavailability Low (~12%) High
Key Finding 91.2% transformed to Icariside II after oral administration Primary active form absorbed

Frequently Asked Questions

What is the primary challenge in obtaining Icariside II directly from plant material? The content of Icariside II in Epimedium plants is naturally very low, making direct extraction inefficient and not feasible for large-scale production [1] [2].

Why is enzymatic hydrolysis preferred over chemical synthesis? Enzymatic methods are more specific, generate fewer by-products, and are more environmentally friendly compared to chemical synthesis or acid hydrolysis, which can cause contamination and low yields [4].

How can the solubility and bioavailability of Icariin/Icariside II be improved for drug formulation? Complexation with cyclodextrins (e.g., HP-γ-cyclodextrin) is a proven strategy. One study increased Icariin's water solubility by 654 times and significantly improved its pharmacokinetic profile in animal studies [5].

References

Icariside F2 vs other NF-κB inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Icariside II

The table below summarizes key experimental findings on Icariside II's anti-cancer and anti-metastatic properties, primarily from a study on non-small cell lung cancer (NSCLC) [1].

Experimental Model Treatment Concentration/Dose Key Findings on Efficacy Involved Pathways & Molecules
In vitro (A549, H1299 cells) Non-cytotoxic concentrations Inhibited cell invasion and migration induced by TNF-α or LPS-conditioned medium [1]. ↓ p-IκBα, ↓ Nuclear NF-κB, ↓ Akt/GSK-3β signaling; ↑ E-cadherin, ↓ N-cadherin, Vimentin, Slug, Snail [1].
In vivo (Nude mice) Not specified in results Impaired lung metastasis of A549 cells and inhibited EMT in vivo [1]. Inactivation of the Akt/NF-κB pathway [1].

Critical Safety Consideration

A crucial finding from June 2024 reveals that Icariside II, while therapeutic in some contexts, can pose a risk of idiosyncratic drug-induced liver injury (IDILI) when combined with another natural compound, bavachin. This is especially relevant in an inflammatory setting [2].

  • Experimental Context: This effect was observed in a susceptible mouse model where a low dose of TNF-α was used to create an immune stress background [2].
  • Key Findings: The combination of Icariside II and bavachin led to observable liver injury, disrupted specific metabolic pathways (sphingolipid metabolism, necroptosis), and caused significant dysbiosis of the gut microbiota, with increased abundance of Bacteroides and Desulfovibrionaceae [2].
  • Implication for Research: This highlights that the efficacy and safety of Icariside II can be highly dependent on the tumor microenvironment and immune context, a critical factor for drug development professionals to consider [2].

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell-based Assays (NSCLC Study) [1]:

    • Cell Lines: A549 and H1299 human NSCLC cells.
    • Treatment: Cells were pretreated with Icariside II at non-cytotoxic concentrations (determined by MTT assay) for 2 hours, followed by stimulation with TNF-α (10 ng/mL) or medium from LPS-stimulated THP-1 macrophages to create an inflammatory microenvironment.
    • Invasion/Migration Measurement: Conducted using Transwell chamber assays.
    • Protein Analysis: Western blotting was used to analyze E-cadherin, N-cadherin, vimentin, Slug, Snail, p-IκBα, and p-Akt. Nuclear translocation of NF-κB was assessed by immunofluorescence and electrophoretic mobility shift assay (EMSA).
  • Animal Model (Liver Injury Study) [2]:

    • Model: Male Balb/c mice were given a single low dose of TNF-α (10 μg/kg, i.v.) to establish an immune stress background. Two hours later, Icariside II (25 mg/kg, p.o.) and/or bavachin (50 mg/kg, p.o.) were administered.
    • Endpoint Analysis: Mice were sacrificed 16 hours after TNF-α administration. Plasma was collected for ALT and LDH level measurements, and liver tissues were collected for histological (H&E staining) and metabolomic analysis.

NF-κB Signaling Pathway and Icariside II's Action

The following diagram illustrates the canonical NF-κB pathway and the reported site of inhibition for Icariside II, synthesizing information from multiple sources [1] [3] [4].

g cluster_0 Cytoplasm cluster_1 Nucleus TNF TNF-α/IL-1/LPS Receptor Cell Surface Receptor (e.g., TNFR, IL-1R, TLR) TNF->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Signaling Cascade IkB IκB (Inhibitor protein) IKK_complex->IkB Phosphorylates IkB_phos IκB (Phosphorylated) IkB->IkB_phos IkB_phos->IkB Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) Inactive in cytoplasm NFkB_active NF-κB (p50/p65) Active in nucleus NFkB_inactive->NFkB_active Nuclear Translocation GeneTranscription Pro-Inflammatory Gene Transcription (Cytokines, Adhesion Molecules) NFkB_active->GeneTranscription Icariside Icariside II Icariside_effect Inhibits Phosphorylation Icariside->Icariside_effect Akt Akt Akt->IKK_complex Activates Icariside_effect->Akt Down-regulates

This diagram shows that Icariside II is reported to act by down-regulating the Akt protein, which lies upstream of the IKK complex. By inhibiting Akt, Icariside II prevents the subsequent activation of IKK and the entire NF-κB signaling cascade, ultimately blocking the expression of pro-inflammatory and metastatic genes [1].

Summary for Researchers

To further your research, here are the key takeaways:

  • Promising Mechanism, Contextual Efficacy: Icariside II demonstrates a compelling mechanism for inhibiting cancer metastasis via the Akt/NF-κB/EMT axis, but its activity is highly dependent on the inflammatory microenvironment [1].
  • Critical Safety Profile: A major caveat is its potential to cause IDILI when combined with other compounds like bavachin under conditions of immune stress. This underscores the importance of thorough investigation into drug combinations and the role of the gut-liver axis [2].
  • Comparative Data Gap: The search results highlight a lack of head-to-head comparative studies with classic or other natural NF-κB inhibitors. Generating such data would be a valuable contribution to the field.

References

Icariside F2 IC50 comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Icariside F2 and Compound Activity Data

The table below summarizes the key quantitative data available for this compound and a set of caspase inhibitor compounds for reference.

Compound Name Primary Target IC50 / Activity Reported Activity Source Organism/Isolation
This compound [1] [2] [3] NF-κB 16.25 ± 2.19 µM (IC50) [2] Potent NF-κB inhibitor; shows modest α-glucosidase inhibitory and antioxidant activity [2] [3]. Leaves of Eucommia ulmoides Oliver and Piper retrofractum [1] [3]
VRT-043198 (2b) [4] Caspase 1 0.204 nM (IC50) Drug -
Nitrile acid (4) [4] Caspase 1 0.023 nM (IC50) - -
20 YVAD-CN [4] Caspase 1 2.16 nM (IC50) - -
Nitrile tetrazole (16) [4] Caspase 1 2.58 nM (IC50) - -
3 (Nitrile ester) [4] Caspase 1 43.4 nM (IC50) - -
Ac-LEHD-CHO (standard) [4] Caspase 1 15.0 nM (IC50) Standard inhibitor -

Experimental Context and Protocols

To accurately interpret the data in the table, understanding the experimental context is crucial.

  • This compound Bioactivity: The anti-inflammatory activity of this compound is attributed to its potent inhibition of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells) signaling pathway [1] [2]. NF-κB is a protein complex that controls transcription of DNA and is a key regulator of the immune and inflammatory responses [5].
  • Caspase Inhibitor Data: The IC50 values for the caspase inhibitors were generated using a fluorometric assay. A specific tetrapeptide substrate, (Z-LEHD)2-R110, was used for caspases 1, 4, 5, 8, 9, 10, and 14, while a (Z-DEVD)2-R110 substrate was used for caspases 3, 6, and 7. The data represents the average of three separate experiments [4].
  • Cytotoxicity Testing (MTT Assay): For this compound, a separate MTT assay was used to assess cell viability and potential cytotoxicity. This assay measures the activity of mitochondrial enzymes in living cells. At a concentration of 10 µM, this compound showed little to no cytotoxic activity, indicating that its NF-κB inhibitory effect is not due to general cell death [1] [6]. The core principle involves dissolving the formed formazan crystals with DMSO and measuring the absorbance at 490 nm [6].
  • IC50 Estimation Guidelines: It is important to note that accurate IC50 estimation requires a robust experimental design. Key considerations include whether to use a relative IC50 (concentration causing a response midway between the lower and upper plateaus) or an absolute IC50 (concentration causing a 50% reduction from the control), and ensuring that enough data points are collected around the bend points of the dose-response curve for a reliable estimate [7].

The NF-κB Signaling Pathway

The following diagram illustrates the simplified signaling pathway that this compound inhibits, providing context for its mechanism of action.

InflammatoryStimuli Inflammatory Stimuli Receptor Cell Surface Receptor InflammatoryStimuli->Receptor IKKComplex IKK Complex Receptor->IKKComplex Activates NFkB_Inactive NF-κB (Inactive in cytoplasm) IKKComplex->NFkB_Inactive Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Translocates Nucleus Nucleus NFkB_Active->Nucleus Enters GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression

References

Icariside F2 specificity profile validation

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Icariside F2

The table below summarizes the key information found in the recent literature:

Attribute Available Data
Reported Activity Potent NF-κB inhibitor [1].
Quantitative Data (IC₅₀) 16.25 μM for NF-κB inhibition [1].
Source Aromatic glycoside isolated from the leaves of Eucommia ulmoides Oliver [1]. Also identified as a differential metabolite in the stems and leaves of Atractylodes chinensis [2].
Comparative Data Not available in the searched literature.

Research Gaps and Next Steps

The search results highlight a significant gap in publicly available research required for a robust comparison guide. Here are specific areas for further investigation and suggestions on how to find the information you need:

  • Lack of Direct Comparisons: The core requirement for a "Comparison Guide" is objective data comparing this compound to other alternatives. The current literature does not provide head-to-head studies with compounds like other flavonoids or common NF-κB inhibitors.
  • Limited Specificity Data: The primary source identifies this compound as an NF-κB inhibitor but does not detail its specificity profile. A thorough validation would require data on its activity across a panel of related kinases, receptors, and cellular pathways to rule off-target effects [1].
  • Suggested Research Strategies:
    • Use Specialized Databases: Search in-depth scientific databases like ChEMBL, BindingDB, or PubChem for bioactivity data. These resources sometimes contain screening results against multiple targets.
    • Refine Literature Search: Use broader search terms in academic databases (e.g., PubMed, Scopus) such as "this compound AND anti-inflammatory" or "NF-κB inhibitor comparative study" to find related research that may include indirect comparisons.
    • Consult Original Bioassay Literature: The IC₅₀ value likely comes from an original bioassay study. Locating this primary research paper may yield more experimental details and context about its discovery.

Experimental Protocol for NF-κB Inhibition

While the full experimental details for the cited IC₅₀ value are not available in the search results, a typical methodology for determining NF-κB inhibitory activity is outlined below [1]:

  • Cell Culture and Stimulation: A cell line (e.g., RAW 264.7 macrophages or HEK293) is cultured and stimulated with an NF-κB inducer, such as Lipopolysaccharide (LPS) or TNF-α.
  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a set time (e.g., 1-2 hours) before stimulation.
  • Reporter Gene Assay:
    • Cells are transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., Luciferase or SEAP).
    • After stimulation and compound treatment, the cell lysate is collected.
    • The luminescence or fluorescence intensity of the reporter is measured. The signal is directly proportional to NF-κB activity.
  • Data Analysis: The percentage inhibition at each concentration of this compound is calculated relative to the stimulated but untreated control. The IC₅₀ value (16.25 μM) is then derived by fitting the dose-response data to a non-linear regression model.

Guide to Creating Your Comparison Diagrams

Since specific signaling pathways for this compound were not detailed in the literature, I cannot generate a definitive pathway diagram. However, the DOT script below serves as a practical template. You can adapt it by filling in the specific mechanisms as you uncover them through your research.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor SignalingCascade Intracellular Signaling (IKK Complex Activation) Receptor->SignalingCascade InhibitorComplex IκBα (Inhibitor Protein) SignalingCascade->InhibitorComplex Phosphorylation & Degradation NFkB NF-κB Transcription Factor InhibitorComplex->NFkB Releases TargetGene Target Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB->TargetGene IcarisideF2 This compound IcarisideF2->SignalingCascade Inhibits?

The generated diagram based on this script would visualize the logical relationships, with this compound's precise point of inhibition marked as uncertain.

References

Icariside F2 antioxidant comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Identified Study on Icariside F2

The following table summarizes the key finding from the most current available research:

Study Subject / Plant Part Analyzed Key Finding Related to this compound Antioxidant Activity Measurement
Atractylodes chinensis (DC.) Koidz. [1] Stems and Leaves (vs. Rhizomes) This compound was identified as a differential metabolite and was up-regulated in stems and leaves compared to rhizomes [1]. The flowers of the plant demonstrated the strongest antioxidant activity among all parts tested. The specific assay used was not detailed in the abstract [1].

Experimental Workflow for Antioxidant Comparison

Based on standard practices in the field [2] [1] [3], the following diagram outlines a typical workflow for the preparation and analysis of plant-derived antioxidants like this compound.

Start Plant Material Step1 Sample Preparation (Drying, Grinding) Start->Step1 Step2 Compound Extraction (e.g., Ethanol Solvent) Step1->Step2 Step3 Metabolite Profiling (UPLC-QE-MS/MS) Step2->Step3 Step4 Identify this compound Step3->Step4 Step5 Antioxidant Activity Assays Step4->Step5 Step6 Data Analysis & Comparison Step5->Step6

References

Icariside F2 α-glucosidase inhibition efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Known α-Glucosidase Inhibitors and Their Efficacy

The table below summarizes the half-maximal inhibitory concentration (IC50) values for various compounds and extracts, which serves as a key measure of inhibitor potency (a lower IC50 indicates a more potent inhibitor) [1].

Compound/Extract IC50 Value Source / Class Note
Acarbose (standard drug) 193.37 µg/mL [2] / 378.2 µM [1] Synthetic Clinical drug [3]
Compound 25 (Oxadiazole derivative) 3.23 µM [1] Synthetic From a high-throughput screen [1]
Quercetin 5.41 µg/mL [2] Natural (Flavonoid) Isolated from Bauhinia pulla [2]
Microctis Folium Extract 61.30 µg/mL [4] Natural (Herbal extract) 70% methanol leaf extract [4]
Vitexin 244.0 µM [4] Natural (Flavonoid) Isolated from Microctis Folium [4]
Isovitexin 266.2 µM [4] Natural (Flavonoid) Isolated from Microctis Folium [4]
Icariside II Information Missing Natural (Flavonoid) Found in Epimedii; studies focused on anticancer & antioxidant activity [5] [6]

Standard Experimental Protocol for α-Glucosidase Inhibition

The following is a standard colorimetric assay widely used to determine α-glucosidase inhibitory activity, which allows for the comparison of IC50 values across different studies [1] [7] [8]. The workflow is summarized in the diagram below.

G Start Start Assay Preparation A Prepare Reaction in 96-well Plate Start->A B Step 1: Add Sodium Phosphate Buffer (pH 7.0) A->B C Step 2: Add α-Glucosidase Enzyme Solution B->C D Step 3: Add Test Compound Solution C->D E Incubate at 37°C for 15 min D->E F Step 4: Add Substrate (pNPG) E->F G Incubate at 37°C for 15-30 min F->G H Step 5: Stop Reaction with Na₂CO₃ G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition and IC₅₀ I->J

Key Steps in the Workflow:

  • Enzyme and Inhibitor Pre-incubation: The enzyme is mixed with the test compound and allowed to incubate, which is crucial for competitive inhibitors [1].
  • Reaction Initiation: The reaction is started by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product [7] [8].
  • Measurement and Analysis: The intensity of the yellow color, measured at 405 nm, is directly proportional to the enzyme activity. The percentage inhibition is calculated by comparing activity with and without the inhibitor. The IC50 value is then determined by testing a range of inhibitor concentrations [1].

References

Icariside F2 structural analogs activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Icariside II and Its Alkyl Amine Derivatives

The table below summarizes the in vitro anticancer activity of Icariside II (ICA II) and a series of its novel alkyl amine-substituted derivatives against four human cancer cell lines. The data is expressed as IC50 (the compound concentration required to inhibit cell growth by 50%), allowing for a direct comparison of potency [1] [2].

Table 1: Anticancer Activity of Icariside II and Its Derivatives

Compound IC50 (μM) - HCCLM3-LUC (Liver Cancer) IC50 (μM) - HepG2 (Liver Cancer) IC50 (μM) - MCF-7 (Breast Cancer) IC50 (μM) - MDA-MB-231 (Breast Cancer)
ICA II (Parent Compound) 39.04 ± 1.92 21.92 ± 2.04 30.64 ± 3.46 32.53 ± 2.18
7g (Derivative) 13.28 ± 0.44 3.96 ± 0.37 2.44 ± 0.18 4.21 ± 0.31
7b (Derivative) 14.23 ± 1.02 7.67 ± 0.83 10.53 ± 1.34 8.42 ± 0.45
7d (Derivative) 13.51 ± 0.93 7.67 ± 0.67 10.98 ± 0.22 10.15 ± 0.74
7a (Derivative) 18.72 ± 0.33 15.41 ± 0.60 14.97 ± 0.12 16.85 ± 0.24
Icariin >100 >100 >100 >100
Doxorubicin (Control Drug) 1.97 ± 0.11 0.96 ± 0.06 16.16 ± 0.47 2.36 ± 0.14

Source: Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents [1] [2].

Key Insights from the Data:

  • Potency of Derivatives: Most synthetic derivatives show significantly improved anticancer activity compared to the parent compound, Icariside II [1].
  • Lead Compound: Derivative 7g emerged as the most potent, with IC50 values that were 2.94 to 12.56 times lower than Icariside II across the different cell lines [1] [2].
  • Structure-Activity Relationship (SAR): The study found that introducing an alkyl amine at the 7-OH position was favorable for activity, while modification at the 6-C position was not. The activity was influenced by the alkyl chain length and the terminal amine substituents [1].
  • Mechanism of Action: Follow-up studies on compound 7g indicated that it triggers apoptosis (programmed cell death) and arrests the cell cycle at the G0/G1 phase in MCF-7 cells [1].

Reported Activity of Icariside F2

This compound itself has been studied for different biological activities. The available data is less extensive than for the Icariside II series but provides a direction for its potential applications.

Table 2: Documented Activity of this compound

Assay/Model Reported Activity Experimental Details / Notes
NF-κB Luciferase Assay (in HepG2 cells) IC50 = 16.25 ± 2.19 µM [3] Nuclear Factor kappa B is a key regulator of inflammation and cell survival.
α-Glucosidase Inhibition "Modest" activity (4.60% to 11.97% inhibition) [3] Measured as percent inhibition under tested conditions; not a potent inhibitor.
Antioxidant Activity "Modest" activity [3] Qualitative assessment from the same study.

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the key methodologies from the cited works.

1. Protocol for Anticancer Activity (MTT Assay) This method was used to generate the data in Table 1 [1].

  • Cell Lines: Human breast cancer (MCF-7, MDA-MB-231) and human hepatoma (HepG2, HCCLM3-LUC).
  • Procedure: Cells are seeded in 96-well plates and incubated overnight. Test compounds at various concentrations are added and incubated for 48 hours. MTT reagent is added and incubated for 4 hours. The formed formazan crystals are dissolved with DMSO.
  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm). The cell inhibition rate is calculated, and the IC50 value is determined from the dose-response curve.

2. Protocol for NF-κB Inhibitory Activity This method was used to assess this compound activity [3].

  • Cell Line: HepG2 cells (human liver cancer cell line).
  • Procedure: Cells are transfected with an NF-κB luciferase reporter gene construct. After transfection, cells are treated with the test compound (e.g., this compound) and typically stimulated with an agent like TNF-α to activate NF-κB.
  • Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured. The inhibition of luciferase activity reflects the inhibition of NF-κB transcriptional activity. The IC50 is calculated from the dose-response curve.

Signaling Pathway of Icariside II

While a specific pathway for this compound is not detailed in the available literature, its analog Icariside II has been shown to extend healthspan and promote stress resistance in C. elegans via the Insulin/IGF-1 Signaling (IIS) pathway [4]. The following diagram illustrates this mechanism:

G IIS Icariside II (ICS-II) DAF2 DAF-2 Receptor (Insulin/IGF-1 Receptor) IIS->DAF2 Inhibits DAF16 FOXO/DAF-16 Transcription Factor DAF2->DAF16 Inhibits (when IIS is active) HSF1 HSF-1 Transcription Factor DAF2->HSF1 Regulates TargetGenes Target Genes (Stress Resistance, Longevity) DAF16->TargetGenes Activates HSF1->TargetGenes Activates Healthspan Phenotypic Outcomes: • Extended Lifespan • Increased Stress Resistance • Slowed Age-Related Decline TargetGenes->Healthspan

References

Confirmed Mechanisms of Action of Icariside II

Author: Smolecule Technical Support Team. Date: February 2026

Disease Area / Pharmacological Effect Core Mechanisms & Key Targets Experimental Models (Examples)

| Solid Cancers (e.g., Liver, Prostate, Glioma, Lung) | • Apoptosis Induction: Activates intrinsic pathway (↑ Bax/Bcl-2 ratio, ↑ cytochrome c, ↑ cleaved caspase-3/9) [1]. • Cell Cycle Arrest: Induces G0/G1 phase arrest by modulating cyclins and CDK inhibitors [1]. • ROS Production: Induces apoptosis via reactive oxygen species (ROS) generation [1]. | | Acute Ischemic Stroke | • Multi-Target Neuroprotection: Core targets include SRC, CTNNB1, HSP90AA1, MAPK1, RELA [2]. • Signaling Pathway Modulation: Acts on PI3K-Akt, MAPK, and cGMP-PKG signaling pathways [2]. • PDE5 Inhibition: Functions as a natural phosphodiesterase 5 (PDE5) inhibitor [2]. | | Oxidative Stress & Detoxification | • Nrf2 Pathway Activation: Enhances Nrf2 nuclear translocation, upregulating Phase II enzymes (HO-1, GST) [3]. • Kinase Signaling: Coupled with ERK, Akt, and JNK signaling pathways [3]. | | Diabetic Erectile Dysfunction | • Ferroptosis Inhibition: Activates the Nrf2/HO-1/GPX4 signaling pathway, reducing lipid peroxidation [4]. • Oxidative Stress Reduction: Upregulates GPX4, downregulates ACSL4, and reduces ROS [4]. |

Detailed Experimental Protocols

For the key mechanisms listed above, here are the methodologies from the cited research.

  • Protocol 1: Apoptosis Induction in Human Cancers

    • Cell Lines: Various solid cancer cell lines (e.g., human liver cancer, prostate cancer, glioma) [1].
    • Treatment: Cells treated with Icariside II at varying concentrations and time courses [1].
    • Key Assays:
      • Western Blotting: To analyze protein expression of Bax, Bcl-2, cytochrome c, and cleaved caspases (3, 7, 8, 9) and PARP [1].
      • ROS Detection: Use of fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels; confirmed with ROS scavengers like NAC [1].
      • Flow Cytometry: For Annexin V/PI staining to quantify apoptotic cell populations [1].
  • Protocol 2: Network Pharmacology for Ischemic Stroke

    • Target Prediction: Icariside II-related and stroke-related genes were collected from public databases (e.g., Swiss Target Prediction, DisGeNET) [2].
    • Network Construction: Protein-protein interaction (PPI) networks were built using the STRING database and analyzed to identify hub targets [2].
    • Enrichment Analysis: GO and KEGG pathway analyses were performed on the overlapping targets to identify key biological processes and pathways [2].
    • Validation: Molecular docking and molecular dynamics (MD) simulations were employed to validate the binding interactions between Icariside II and the core target proteins [2].
  • Protocol 3: Nrf2 Pathway Activation

    • Cell Line: HepG2 cells (human liver cancer) [3].
    • Treatment: Cells treated with 0-10 µM Icariside II, which showed no cytotoxicity in MTT assays [3].
    • Key Assays:
      • Western Blotting: To detect Nrf2 nuclear translocation and the expression of downstream proteins HO-1 and GST. Phosphorylation levels of ERK1/2, Akt, and JNK were also examined [3].
      • Transcriptional Activity: ARE (Antioxidant Response Element) luciferase reporter gene assay to measure pathway activation [3].
      • Inhibition Studies: Use of specific biochemical inhibitors of ERK, Akt, and JNK to confirm their roles in the pathway [3].
  • Protocol 4: Ferroptosis Inhibition in Erectile Dysfunction

    • In Vivo Model: Diabetic ED rat model induced by streptozotocin (STZ) [4].
    • In Vitro Model: Primary corpus cavernosum endothelial cells (CCECs) treated with Advanced Glycation End Products (AGEs) [4].
    • Treatment: Administration of Icariside II (or its derivative YS-10) and specific inhibitors (Fer-1 for ferroptosis, ML385 for Nrf2) [4].
    • Key Assays:
      • Western Blotting & Immunofluorescence: To assess Nrf2 nuclear translocation and protein levels of GPX4 and ACSL4 [4].
      • Biochemical Assays: ELISA and other methods to measure oxidative stress markers (ROS, lipid peroxidation) [4].
      • Functional Assessment: In rats, erectile function was measured by the intracavernous pressure/mean arterial pressure (ICP/MAP) ratio [4].
      • Molecular Docking: To simulate the binding between the compound and the Nrf2 protein [4].

Signaling Pathway Diagrams

The diagram below illustrates the Nrf2-mediated antioxidant pathway, a well-documented mechanism of Icariside II, integrating details from the provided research [3] [4].

G Icariside II Activates the Nrf2-Mediated Antioxidant Pathway cluster_kinases Kinase Activation ICS2 Icariside II AKT Akt ICS2->AKT  Phosphorylates ERK ERK ICS2->ERK  Phosphorylates JNK JNK ICS2->JNK  Phosphorylates Nrf2_cyt Nrf2 (Cytoplasm) AKT->Nrf2_cyt  Promotes Release ERK->Nrf2_cyt  Promotes Release JNK->Nrf2_cyt  Promotes Release Keap1 Keap1 (Inactive) Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyt->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1 HO-1 ARE->HO1  Transcribes GST GST ARE->GST  Transcribes GPX4 GPX4 ARE->GPX4  Transcribes Detox Phase II Detoxification HO1->Detox GST->Detox Ferroptosis Inhibition of Ferroptosis GPX4->Ferroptosis OxStress Reduced Oxidative Stress Ferroptosis->OxStress Detox->OxStress

The diagram below integrates Icariside II's pro-apoptotic actions in cancer cells, highlighting both the intrinsic pathway and ROS-mediated mechanisms [1].

G Icariside II Induces Apoptosis in Cancer Cells cluster_ROS ROS-Mediated Stress cluster_intrinsic Mitochondrial (Intrinsic) Pathway ICS2 Icariside II ROS ↑ ROS Production ICS2->ROS Bax ↑ Bax / ↓ Bcl-2 ICS2->Bax ROS->Bax Promotes CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Key Insights for Comparison

For your comparison guides, the following points may be particularly relevant:

  • Multi-Target Action vs. Specificity: Icariside II exhibits a key feature of natural products by acting on multiple targets and pathways simultaneously (e.g., in stroke [2]), unlike many synthetic drugs designed for single targets.
  • Synergistic Potential: Evidence suggests Icariside II can work synergistically with conventional chemotherapeutic drugs, which is a significant advantage for combination therapy development [1].
  • Pharmacokinetic Consideration: Icariside II is a major metabolite of Icariin (the primary flavonoid in Epimedium) with reportedly higher bioavailability and potent activity [5]. This metabolic relationship is crucial for understanding the in vivo efficacy of Epimedium extracts.

References

Icariside F2 reproducibility across research models

Author: Smolecule Technical Support Team. Date: February 2026

Icariside II Research Models and Key Findings

Research Focus Experimental Models (In Vivo/In Vitro) Key Findings / Mechanisms Dosage/Concentration
Idiosyncratic Liver Injury [1] In vivo: TNF-α mediated mouse model (Balb/c mice); Analysis: LC-MS/MS metabolomics, 16S rRNA gut microbiota sequencing. Combined with Bavachin, induced liver injury; Increased liver enzymes; Altered sphingolipid metabolism; Increased Bacteroides and Desulfovibrionaceae. [1] Bavachin (50 mg/kg) + Icariside II (25 mg/kg), single oral dose. [1]
Cancer (Ovarian) [2] In vitro: SKOV3 cell line; In vivo: Ovarian cancer nude mouse model; Assays: EdU, flow cytometry, wound-healing, Transwell. Induced ferroptosis; Down-regulated SLC7A11; Elevated Fe²⁺, lipid ROS; Reduced Cys, GSH, GPX4; Suppressed proliferation, migration, invasion. [2] In vitro: 20, 40, 60 µM; In vivo: 20 mg/kg (injected every 3 days). [2]
Cancer (Broad-Spectrum) [3] In vitro: Various human cancer cell lines (e.g., A549, PC-3, U266, MCF-7). Induced apoptosis; Targeted multiple pathways: STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, β-Catenin. [3] 5 - 100 µM (varies by cell line). [3]
Renal Fibrosis [4] In vitro: TGF-β1-induced NRK-49F and HK2 cells; Analysis: Network pharmacology, molecular docking, MD simulations. Attenuated fibrosis; Directly bound to and inhibited mTOR; Down-regulated COL1A1 and α-SMA. [4] Molecular docking affinity for mTOR: -12 kcal/mol. [4]
Alzheimer's Disease [5] In vivo: APPswe/PS1dE9 (APP/PS1) transgenic mice; Behavioral test: Morris water maze. Improved spatial learning/memory; Reduced Aβ plaques; ↑ ADAM10; ↓ APP & BACE1. [5] 10 & 30 mg/kg, oral, once daily for 3 months. [5]
Acute Ischemic Stroke [6] Systematic Review: Data synthesized from 12 publications on animal models (1993 animals). Neuroprotective; Multi-target & multi-pathway: PI3K-Akt, MAPK, cGMP-PKG signaling pathways. [6] Varies across included studies. [6]

Detailed Experimental Protocols

Based on the search results, here are the methodologies for key experiments cited above:

  • In Vivo Liver Injury Model [1]:
    • Animal Model: Male Balb/c mice are acclimatized and fasted for 24 hours.
    • Immune Stress Induction: A single dose of recombinant TNF-α (10 µg/kg) or saline vehicle is administered intravenously.
    • Compound Administration: Two hours post-TNF-α, Bavachin (50 mg/kg) and/or Icariside II (25 mg/kg), dissolved in 0.5% CMC-Na, are administered orally.
    • Sample Collection: After 16 hours, mice are sacrificed, and plasma and liver tissues are collected for biochemical (ALT, LDH) and histological (H&E staining) analysis.
  • Ferroptosis Assay in Ovarian Cancer [2]:
    • Cell Treatment: SKOV3 cells are treated with Icariside II (0, 20, 40, 60 µM) for 48 hours.
    • Iron Level Measurement: Cells are lysed, and supernatants are collected. Total iron and Fe²⁺ levels are measured using specific commercial kits by detecting absorbance at 593 nm.
    • Lipid ROS Detection: Cells are incubated with DCFH-DA staining solution and analyzed by flow cytometry.
    • GSH/GPX4 Measurement: Levels of GSH and GPX4 are measured using ELISA kits following cell lysis.
  • Spatial Learning and Memory (Morris Water Maze) [5]:
    • Apparatus: A circular water tank (120 cm diameter) is filled with water (24 ± 1°C), divided into four quadrants. A hidden platform is placed in one quadrant.
    • Spatial Acquisition (Training): Over four consecutive days, mice undergo four trials per day. They are placed in the water and given 60 seconds to find the platform. The escape latency is recorded.
    • Probe Trial (Testing): On the fifth day, the platform is removed. Mice are allowed to swim for 60 seconds, and the time spent in the target quadrant is recorded to assess memory retention.

Signaling Pathway Diagram

The anticancer activity of Icariside II involves the modulation of multiple signaling pathways. The diagram below summarizes these key mechanisms based on research in various cancer models [3].

architecture cluster_paths Icariside II Modulates Multiple Signaling Pathways ICSII Icariside II STAT3 STAT3 Pathway ICSII->STAT3 PI3K PI3K/AKT Pathway ICSII->PI3K MAPK MAPK/ERK Pathway ICSII->MAPK Ferroptosis Ferroptosis Pathway ICSII->Ferroptosis BCL2 BCL2 STAT3->BCL2 ↓ Bcl-2, Bcl-xL Survivin Survivin STAT3->Survivin ↓ Survivin COX2 COX2 STAT3->COX2 ↓ COX-2 AKT AKT PI3K->AKT ↓ p-AKT ERK ERK MAPK->ERK ↓ p-ERK Apoptosis Induces Apoptosis BCL2->Apoptosis mTOR mTOR AKT->mTOR ↓ p-mTOR InhibitProlif Inhibits Proliferation, Migration, Invasion ERK->InhibitProlif Survivin->Apoptosis mTOR->InhibitProlif COX2->Apoptosis SLC7A11 SLC7A11 Ferroptosis->SLC7A11 ↓ SLC7A11 GSH GSH SLC7A11->GSH ↓ GSH GPX4 GPX4 GSH->GPX4 ↓ GPX4 LipidROS LipidROS GPX4->LipidROS ↑ Lipid ROS Fe2 Fe2 LipidROS->Fe2 ↑ Fe²⁺ FerroptosisOut Induces Ferroptosis LipidROS->FerroptosisOut Fe2->FerroptosisOut

Interpretation and Research Considerations

  • Mechanistic Breadth: The reproducible effects of Icariside II across highly diverse models—from cancer and liver injury to neurodegenerative diseases—highlight its polypharmacology nature. This multi-target action is a common feature of many natural products [3] [6].
  • Critical Context in Safety: The liver injury findings are crucial. The study shows that Icariside II, when combined with another compound (Bavachin), induces injury specifically in a TNF-α-mediated susceptibility model [1]. This underscores that safety and toxicity profiles can be highly dependent on the biological context and are not always observable in healthy animal models.
  • Dosage and Model Relevance: When comparing data, pay close attention to the dosage and model used. Effects seen in transgenic mouse models of Alzheimer's disease [5] or immune-stressed liver injury models [1] provide specific insights that may not be directly replicated in standard healthy animal models.

References

Icariside F2 cross-species efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Clarifying the Naming Confusion

The name "Icariside F2" appears in literature, but it is not the same molecule as the widely researched "Icariside II". This distinction is critical for accurate scientific communication.

  • Icariside II (also known as Baohuoside I): This is a flavonol glycoside primarily derived from the Traditional Chinese Medicine (TCM) Epimedium (also known as Herba Epimedii or Yin Yanghuo) [1] [2]. It has been the subject of extensive pharmacological research.
  • This compound: Available data suggests this is a different compound. One study identifies it as a component isolated from Crepidiastrum lanceolatum (Asteraceae family) [3], a plant unrelated to Epimedium. Another source lists it as a constituent in a polar extract of Lychnophora ericoides (also Asteraceae) [3].

Due to the scarcity of specific efficacy data for this compound, the remainder of this guide focuses on the well-characterized Icariside II.

Icariside II Efficacy and Mechanisms of Action

Icariside II demonstrates a broad spectrum of pharmacological activities. The table below summarizes its key efficacy data and validated molecular targets across different biological systems.

Biological System / Disease Area Key Efficacy Findings Validated Molecular Targets & Pathways

| Cancer [1] [2] | Induces apoptosis, inhibits proliferation, metastasis, and tumor-associated angiogenesis in various human cancer cell lines. | Targets multiple pathways: STAT3, PI3K/AKT, MAPK/ERK, β-Catenin; Upregulates Bax, cleaved caspase-3/9; Downregulates Bcl-2. • IC₅₀: ~32-34 μM (Liver cancer, 24h) [2]. | | Cardiovascular [4] | Attenuates myocardial ischemia, improves cardiac function, reduces infarct size, and inhibits apoptosis in rat models. | Inhibits the NLRP3/Caspase-1 axis, reducing pro-inflammatory cytokines (IL-1β, IL-6) [4]. | | Neurological (Alzheimer's Disease) [5] | Reverses Aβ-induced cognitive deficits, ameliorates neuronal death, and reduces Aβ levels in rat hippocampus. | Suppresses neuroinflammation (reduces IL-1β, TNF-α) and inhibits apoptosis (modulates Bax/Bcl-2 ratio, caspase-3) [5]. | | General Bioavailability [6] | Poor oral bioavailability, which can be significantly improved with formulation strategies. | In rats, solid dispersion technology increased the relative bioavailability of Icariside II by 234% compared to crude extract [6]. |

Experimental Protocols for Key Areas

Here are detailed methodologies for common experiments used to validate the efficacy of Icariside II, which can serve as a reference for your own research design.

In Vitro Anticancer Activity Assessment [2]
  • Objective: To evaluate the pro-apoptotic and anti-proliferative effects of Icariside II on cancer cell lines.
  • Cell Lines: Human cancer cells (e.g., HuH-7 liver cancer, PC-3 prostate cancer, U251 glioma).
  • Procedure:
    • Cell Culture: Maintain cells in recommended medium and conditions.
    • Compound Treatment: Treat cells with a concentration gradient of Icariside II (e.g., 0-100 μM) for 24-72 hours.
    • Viability Assay: Use MTT or CCK-8 assay to measure cell viability and calculate IC₅₀ values.
    • Apoptosis Detection: Analyze by flow cytometry using Annexin V-FITC/PI staining.
    • Protein Analysis: Perform Western blotting to detect changes in apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) and key pathway proteins (e.g., p-STAT3, p-AKT).
    • Migration/Invasion Assay: Use Transwell chambers to assess anti-metastatic potential.
In Vivo Model of Myocardial Ischemia [4]
  • Objective: To investigate the cardioprotective effects of Icariside II in vivo.
  • Animal Model: Male Sprague-Dawley (SD) rats.
  • Procedure:
    • Model Establishment: Induce myocardial ischemia by subcutaneous injection of isoproterenol (ISO, 100 mg/kg) for two consecutive days.
    • Drug Administration: Administer Icariside II (e.g., 10 and 20 mg/kg, oral gavage) for 7 days prior to and during ISO induction.
    • Functional Assessment:
      • Electrocardiography (ECG): Measure ST-segment elevation.
      • Echocardiography: Assess cardiac function and left ventricular parameters.
    • Sample Collection: Collect blood for analysis of cardiac enzymes (LDH, CK-MB) and heart tissue for histology and molecular biology.
    • Infarct Size Measurement: Stain heart sections with Triphenyltetrazolium Chloride (TTC).
    • Mechanism Exploration: Use Western blot and RT-qPCR to analyze protein and mRNA levels of NLRP3, Caspase-1, and IL-1β in heart tissue.

Signaling Pathway Diagram

The following diagram illustrates the core anti-cancer and cardioprotective molecular mechanisms of Icariside II, integrating its multi-target action.

G cluster_ics Icariside II cluster_cancer Anticancer Mechanisms cluster_cardio Cardioprotective Mechanisms cluster_apoptosis ICS ICS STAT3 STAT3 Signaling ICS->STAT3 Inhibits Phosphorylation PI3K PI3K/AKT Signaling ICS->PI3K Inhibits Phosphorylation Apoptosis Mitochondrial Apoptosis ICS->Apoptosis Activates NLRP3 NLRP3 Inflammasome ICS->NLRP3 Inhibits Activation Bax Bax ↑ Apoptosis->Bax Bcl2 Bcl-2 ↓ Apoptosis->Bcl2 CytoC Cytochrome c Release Apoptosis->CytoC Casp Caspase-3/9 Activation Apoptosis->Casp PARP PARP Cleavage Apoptosis->PARP InflamCyt Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NLRP3->InflamCyt Promotes Secretion

  • Diagram Explanation: The diagram visualizes how Icariside II simultaneously targets multiple signaling pathways. Its anti-cancer effect (red) works primarily by inhibiting key pro-survival signals (STAT3, PI3K/AKT) and directly activating the mitochondrial apoptosis pathway. Its cardioprotective effect (blue) is mediated by inhibiting the NLRP3 inflammasome, thereby reducing the release of damaging inflammatory cytokines.

Conclusion and Research Implications

  • Clarify the Compound: Ensure you are referencing the correct molecule. The extensively studied Icariside II (from Epimedium) has a robust evidence base, while data on This compound is limited.
  • Leverage Existing Models: The experimental protocols for cancer and cardiovascular diseases provide validated models for your efficacy studies.
  • Consider Formulation: The poor bioavailability of Icariside II is a known challenge, but advanced formulations like solid dispersions show great promise in overcoming this limitation [6].

References

×

XLogP3

-2.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

402.15259702 Da

Monoisotopic Mass

402.15259702 Da

Heavy Atom Count

28

Wikipedia

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol

Dates

Last modified: 04-14-2024

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